Ethyl 4-(Chloromethyl)benzoate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124619. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTXRFNOFFGPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298608 | |
| Record name | Ethyl 4-(Chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-90-7 | |
| Record name | 1201-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(Chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(Chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-(chloromethyl)benzoate CAS number and properties
An In-depth Technical Guide to Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.
Core Properties and Identification
This compound, also known as 4-(Chloromethyl)benzoic Acid Ethyl Ester, is a chemical compound widely utilized in organic synthesis.[1][2] Its unique structure, featuring a reactive chloromethyl group and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
CAS Number: 1201-90-7[1][2][4][5][6]
Molecular Formula: C₁₀H₁₁ClO₂[1][2][4][5]
Synonyms:
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 198.65 g/mol | [1][2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Purity | >95.0% to >98.0% (GC) | [1][2] |
| Boiling Point | 280 °C | [1][5][7] |
| Density | 1.17 g/cm³ | [5] |
| Refractive Index | 1.5290 - 1.5330 | [5] |
| Flash Point | 142.3 °C | [7] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4][5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a professional laboratory setting.
Hazard Classification:
-
GHS Pictogram: GHS05 (Corrosion)[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
UN Number: 1760[6]
-
Hazard Class: 8 (Corrosive liquid, n.o.s.)[6]
-
Packing Group: III[6]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
P501: Dispose of contents/container to an approved waste disposal plant.
This chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[2][6]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the chlorination of Ethyl 4-methylbenzoate. The following protocol is a representative example adapted from similar halogenation procedures.
Objective: To synthesize this compound from Ethyl 4-methylbenzoate.
Materials:
-
Ethyl 4-methylbenzoate
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) - Caution: Potentially explosive, handle with care.
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Handle only in a certified fume hood.
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by a catalytic amount of benzoyl peroxide (approx. 0.05 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 77°C for CCl₄).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide byproduct.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride solvent.
-
Purification (if necessary): The resulting crude product, an oil, can be further purified by silica gel chromatography if required.
This procedure is analogous to the synthesis of the bromo-derivative, ethyl 4-(bromomethyl)benzoate, where N-bromosuccinimide is used.[8]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal modification at the ester and the chloromethyl sites. For instance, it is a precursor in the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound.[9]
Visualized Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis protocol described above.
Caption: Synthesis workflow for this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. 1201-90-7|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-chloromethylbenzoate | 1201-90-7 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-(chloromethyl)benzoate: An In-depth Technical Guide on its Presumed Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical framework for the mechanism of action of ethyl 4-(chloromethyl)benzoate as an alkylating agent based on established principles of organic chemistry and chemical biology. As of the date of this publication, specific experimental data on the biological activity and detailed mechanism of this particular compound are not extensively available in the peer-reviewed scientific literature. The experimental protocols provided are generalized methods for evaluating such compounds.
Introduction
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2] This covalent modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] this compound is a benzylic halide derivative. Structurally, it possesses a reactive chloromethyl group attached to a benzene ring, which is para-substituted with an ethyl carboxylate group. This combination of a good leaving group (chloride) on a benzylic carbon suggests its potential as an alkylating agent. This guide explores the theoretical mechanism of action, potential biological targets, and methodologies for the experimental validation of this compound as a DNA alkylating agent.
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism of action for this compound as an alkylating agent is presumed to be through nucleophilic substitution, where the chloromethyl group serves as the electrophilic site for attack by nucleophiles present in biological macromolecules. The reaction can theoretically proceed via two distinct pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2).
The benzylic nature of the carbon bearing the chlorine atom is a critical factor in determining the reaction mechanism. Benzyl halides can undergo both SN1 and SN2 reactions.[4] The formation of a benzyl carbocation in an SN1 reaction is stabilized by resonance of the positive charge around the benzene ring.[4] Conversely, the transition state of an SN2 reaction is also stabilized by the adjacent pi system of the aromatic ring.[4] The specific pathway is often influenced by the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.[5]
Proposed Reaction Pathways
Primary Biological Target: Deoxyribonucleic Acid (DNA)
The principal pharmacological target for most alkylating agents is DNA.[3] The nucleophilic centers in DNA, particularly the nitrogen and oxygen atoms of the purine and pyrimidine bases, are susceptible to alkylation.[6] The N7 position of guanine is the most nucleophilic site in DNA and is a frequent target for alkylating agents.[7] Other potential sites of alkylation include the N3 of adenine, N3 of cytosine, and the O6 of guanine.[2]
Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations.[8] Bifunctional alkylating agents can form interstrand or intrastrand cross-links in DNA, which are highly cytotoxic lesions.[3] As this compound is a monofunctional alkylating agent, it is expected to primarily form mono-adducts with DNA bases.
Cellular Consequences of DNA Alkylation
The formation of DNA adducts by this compound would trigger a cascade of cellular responses, primarily centered around DNA damage repair pathways. If the damage is extensive and overwhelms the cell's repair capacity, it can lead to the activation of apoptotic pathways.
Quantitative Data Summary
As specific quantitative data for this compound is not available in the reviewed literature, the following tables are presented as templates for the types of data that should be generated through experimental studies.
Table 1: Inferred Reaction Kinetics
| Parameter | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
Table 2: Template for Cytotoxicity Data (IC50 Values)
| Cell Line | Compound | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 (Breast Cancer) | This compound | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | This compound | Data to be determined | Data to be determined |
| HCT116 (Colon Cancer) | This compound | Data to be determined | Data to be determined |
| Normal Fibroblasts | This compound | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of this compound as an alkylating agent.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of similar benzyl halides and esters.
Materials:
-
4-(Chloromethyl)benzoic acid
-
Anhydrous ethanol
-
Thionyl chloride or a carbodiimide coupling agent (e.g., DCC) with DMAP
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of 4-(chloromethyl)benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully add anhydrous ethanol (1.5 eq) dropwise at 0 °C.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same concentration of DMSO).
-
Incubate the plates for the desired time points (e.g., 48 and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vitro DNA Alkylation Assay with HPLC Analysis
This protocol describes a method to assess the direct alkylation of DNA by the test compound.[10][11]
Materials:
-
Calf thymus DNA or a specific oligonucleotide sequence
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Enzymatic digestion mix (e.g., nuclease P1, alkaline phosphatase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium acetate)
-
Standards of normal deoxynucleosides (dG, dA, dC, dT) and potentially synthesized alkylated standards.
Procedure:
-
Incubate a known concentration of DNA with varying concentrations of this compound in the reaction buffer at 37 °C for a set time (e.g., 24 hours).
-
Precipitate the DNA using cold ethanol to remove the unreacted compound.
-
Wash the DNA pellet with 70% ethanol and resuspend it in a digestion buffer.
-
Add the enzymatic digestion mix and incubate at 37 °C until the DNA is completely hydrolyzed to deoxynucleosides.
-
Analyze the resulting mixture of deoxynucleosides by HPLC.
-
Monitor the chromatogram at 260 nm. The appearance of new peaks that are not present in the control (untreated) DNA digest indicates the formation of DNA adducts.
-
Quantify the amount of adduct formation by comparing the peak areas to those of known standards (if available) or by making assumptions about the extinction coefficients of the adducts being similar to the parent nucleoside.
Conclusion
This compound possesses the structural features of a classic alkylating agent. Based on its benzylic halide nature, it is presumed to react with cellular nucleophiles, most notably DNA, through a nucleophilic substitution mechanism that may have both SN1 and SN2 character. The resulting DNA adducts are expected to induce cytotoxicity by disrupting essential cellular processes. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of its mechanism of action and potential as a therapeutic agent. Further research is imperative to elucidate the specific biological activities of this compound and to validate the theoretical framework presented herein.
References
- 1. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Mthis compound | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Benzyl Isoquinolinic Alkaloids Palmatine and Corydaline on MCF-7 and MDAMB231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromtech.com [chromtech.com]
Theoretical Synthesis Pathways for Ethyl 4-(chloromethyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of two primary theoretical pathways for the synthesis of Ethyl 4-(chloromethyl)benzoate, a valuable bifunctional molecule in organic synthesis. The document outlines methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.
Introduction
This compound is a chemical intermediate of significant interest due to its two reactive sites: the ethyl ester and the benzylic chloride. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. This guide explores two logical and theoretically sound synthetic approaches to this compound.
Synthesis Pathway I: Esterification of 4-(Chloromethyl)benzoic Acid
This pathway begins with the chlorination of p-toluic acid to generate 4-(chloromethyl)benzoic acid, which is then esterified to the final product. The esterification can be achieved through two primary methods: Fischer-Speier esterification or via an acyl chloride intermediate.
Synthesis of 4-(Chloromethyl)benzoic Acid
The initial step involves the radical chlorination of the methyl group of p-toluic acid. This reaction is typically initiated by UV light.
Experimental Protocol: Chlorination of p-Toluic Acid
-
Reaction Setup: A solution of p-toluic acid in a suitable solvent such as chlorobenzene is prepared in a reaction vessel equipped with a gas inlet tube, a condenser, and a UV lamp.
-
Chlorination: The solution is heated to approximately 100°C, and chlorine gas is bubbled through the mixture while irradiating with UV light.
-
Monitoring: The reaction is monitored by the evolution of hydrogen chloride gas.
-
Work-up: Upon completion, the reaction mixture is cooled, allowing the 4-(chloromethyl)benzoic acid to precipitate. The solid is then filtered, washed with a non-polar solvent like petroleum ether to remove the reaction solvent, and dried.
| Parameter | Value/Description |
| Starting Material | p-Toluic Acid |
| Reagent | Chlorine Gas (Cl₂) |
| Solvent | Chlorobenzene |
| Initiator | UV Light |
| Temperature | 100°C |
| Typical Yield | ~85-90% |
Esterification Methods
This classic method involves the acid-catalyzed reaction between the carboxylic acid and an excess of ethanol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: 4-(Chloromethyl)benzoic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation.
| Parameter | Value/Description |
| Starting Material | 4-(Chloromethyl)benzoic Acid |
| Reagent | Absolute Ethanol (in excess) |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
This method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.
Experimental Protocol: Acyl Chloride Formation and Esterification
-
Acyl Chloride Formation: 4-(Chloromethyl)benzoic acid is suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF) if oxalyl chloride is used. The mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-(chloromethyl)benzoyl chloride.
-
Esterification: The crude acyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of absolute ethanol, often with a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced, is added dropwise. The reaction is typically stirred for a few hours at room temperature.
-
Work-up: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and then brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The final product can be purified by vacuum distillation.
| Parameter | Value/Description |
| Starting Material | 4-(Chloromethyl)benzoic Acid |
| Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride |
| Esterification Reagent | Absolute Ethanol |
| Base (optional) | Triethylamine or Pyridine |
| Solvent | Dichloromethane or Toluene |
| Temperature | 0°C to Room Temperature |
| Expected Yield | >90% |
Synthesis Pathway I Visualization
Synthesis Pathway II: Chlorination of Ethyl p-Toluate
This alternative pathway involves first synthesizing Ethyl p-toluate (also known as ethyl 4-methylbenzoate) and then performing a selective radical chlorination of the benzylic methyl group.
Synthesis of Ethyl p-Toluate
Ethyl p-toluate can be readily prepared by the Fischer esterification of p-toluic acid with ethanol, as described in section 2.2.1.
Radical Chlorination of Ethyl p-Toluate
This step is analogous to the well-established Wohl-Ziegler bromination and involves the use of a radical initiator and a source of chlorine radicals, such as N-chlorosuccinimide (NCS).
Experimental Protocol: Radical Chlorination
-
Reaction Setup: A solution of Ethyl p-toluate in a dry, non-polar solvent such as carbon tetrachloride or benzene is prepared. N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), are added.
-
Reaction: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to facilitate the initiation of the radical chain reaction. The reaction is monitored by TLC or GC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium bisulfite (to remove any remaining chlorine) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation.
| Parameter | Value/Description |
| Starting Material | Ethyl p-Toluate |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Initiator | Benzoyl Peroxide (BPO) or AIBN |
| Solvent | Carbon Tetrachloride or Benzene |
| Temperature | Reflux |
| Expected Yield | 80-95% (based on analogous bromination)[1] |
Synthesis Pathway II Visualization
Product Characterization Data
The following table summarizes the key physical and expected spectroscopic data for this compound.
| Property | Value/Description |
| Molecular Formula | C₁₀H₁₁ClO₂[2][3][4] |
| Molecular Weight | 198.65 g/mol [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid[4] |
| Boiling Point | 280 °C (lit.)[3][4] |
| CAS Number | 1201-90-7[2][3][4][5] |
| Expected ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.6 (s, 2H, -CH₂Cl), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| Expected ¹³C NMR | δ (ppm): ~166 (C=O), ~142 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~61 (-OCH₂), ~45 (-CH₂Cl), ~14 (-CH₃) |
| Expected IR (cm⁻¹) | ~1720 (C=O stretch), ~1270 & 1100 (C-O stretch), ~700-800 (C-Cl stretch) |
| Expected MS (m/z) | M⁺ at 198/200 (due to ³⁵Cl/³⁷Cl isotopes), fragment ions corresponding to loss of -OCH₂CH₃, -Cl, -CH₂Cl. |
Conclusion
Both theoretical pathways presented offer viable routes to this compound. Pathway I, particularly through the acyl chloride intermediate, is likely to provide higher overall yields and may be more readily scalable. Pathway II provides a more convergent approach if Ethyl p-toluate is a readily available starting material. The choice of pathway will depend on factors such as the availability of starting materials, desired purity, and scale of the synthesis. The experimental protocols provided are based on established chemical principles and analogous reactions reported in the literature, and they should serve as a solid foundation for further experimental optimization by researchers in the field.
References
Physical and chemical properties of Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)benzoate is a key bifunctional organic compound utilized extensively as a building block in organic synthesis. Its structure, incorporating both a reactive benzylic chloride and an ethyl ester functional group, makes it a versatile intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, reactivity, and applications, particularly within the pharmaceutical industry.
Core Properties
This compound is a colorless to nearly colorless liquid at room temperature. It is crucial to handle this compound with care, adhering to appropriate safety protocols, as it is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Proper storage in a cool, dark, and well-ventilated area is recommended to ensure its stability.[2]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][3][4] |
| Molecular Weight | 198.65 g/mol | [1][3][4] |
| CAS Number | 1201-90-7 | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 280 °C (lit.) | [1] |
| Density | ~1.2 g/cm³ | [5] |
| Refractive Index | ~1.523 | [5] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethyl acetate, chloroform, hexane); slightly soluble in water. | [6] |
| Purity | Typically >95.0% (GC) | [1] |
Spectral Data Summary
Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The expected spectral characteristics are outlined below.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic protons (d, ~7.4-8.0 ppm), Chloromethyl protons (-CH₂Cl, s, ~4.6 ppm), Ethyl ester methylene protons (-OCH₂CH₃, q, ~4.4 ppm), Ethyl ester methyl protons (-OCH₂CH₃, t, ~1.4 ppm). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Carbonyl carbon (C=O, ~166 ppm), Aromatic carbons (~128-142 ppm), Ethyl ester methylene carbon (-OCH₂, ~61 ppm), Chloromethyl carbon (-CH₂Cl, ~45 ppm), Ethyl ester methyl carbon (-CH₃, ~14 ppm). |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): Strong C=O stretch (ester, ~1720-1730 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches.[7][8][9][10] |
| Mass Spectrometry | Expected major fragment ions (m/z): Molecular ion [M]⁺, loss of the ethoxy group (-OC₂H₅) to form a benzoyl cation, and subsequent loss of CO.[11][12] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method is the esterification of 4-(chloromethyl)benzoic acid with ethanol.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol details the synthesis of this compound from 4-(chloromethyl)benzoic acid and ethanol using an acid catalyst.
Materials:
-
4-(chloromethyl)benzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by vacuum distillation or column chromatography.
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Load the crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A flowchart illustrating the synthesis and purification process for this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.
Reactivity of the Chloromethyl Group
The chloromethyl group is a reactive electrophilic site. As a primary benzylic halide, it can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.[3][14] The choice of pathway is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.[14]
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an Sₙ1 mechanism. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates this pathway.[14][15]
-
Sₙ2 Pathway: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 mechanism is favored. The primary nature of the benzylic carbon minimizes steric hindrance for the backside attack of the nucleophile.[3]
Caption: Reaction diagram showing the Sₙ1 and Sₙ2 nucleophilic substitution pathways for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Its bifunctional nature allows for the introduction of a substituted benzyl moiety into a target molecule. This is particularly useful in the construction of compounds with diverse pharmacological activities.
One notable application is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[17] The structural framework of this compound serves as a precursor for building the complex heterocyclic systems found in many sartans.[17]
Conclusion
This compound is a versatile and reactive intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols for its synthesis and purification, is essential for its effective utilization in research and development. Its ability to undergo controlled nucleophilic substitution reactions makes it a valuable tool for the construction of complex molecules with potential therapeutic applications.
References
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | CAS#:1201-90-7 | Chemsrc [chemsrc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? - CHEMSOLVE.NET [chemizi.blogspot.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
Ethyl 4-(chloromethyl)benzoate: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)benzoate is a functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive benzylic chloride and an ethyl ester, makes it a versatile building block for the introduction of the 4-(ethoxycarbonyl)benzyl moiety into a wide range of molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the synthesis of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its use in research and development.
Chemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a boiling point of 280°C.[1] The key to its utility lies in the reactivity of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1201-90-7 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.65 g/mol | [3] |
| Appearance | Colorless to Almost colorless clear liquid | [4] |
| Boiling Point | 280 °C | [1] |
| Purity | >98.0% (GC) | [4] |
The ester group is generally stable under the conditions used for the nucleophilic substitution of the benzylic chloride but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another handle for further synthetic transformations.
Applications in Organic Synthesis
The primary application of this compound is as an alkylating agent. The benzylic chloride is readily displaced by a variety of nucleophiles, including amines, imidazoles, and other heterocycles. This reaction is fundamental to the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis of Telmisartan Analogues: A Case Study
A prominent, albeit analogous, application showcasing the utility of the chloromethylphenyl moiety is in the synthesis of the antihypertensive drug, Telmisartan. While many reported syntheses of Telmisartan utilize the bromomethyl or more complex chloromethyl biphenyl derivatives, the core reaction is the N-alkylation of a benzimidazole derivative. This serves as an excellent model for the reactivity of this compound.
The synthesis involves the reaction of a benzimidazole intermediate with a 4'-(halomethyl)biphenyl derivative in the presence of a base. This reaction forges a key carbon-nitrogen bond, assembling the core structure of the drug.
The following are representative experimental protocols for the N-alkylation of benzimidazole derivatives, analogous to the reactions of this compound.
Protocol 1: N-Alkylation using Sodium Hydride
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), a solution of the benzimidazole derivative (1.0 eq.) in DMF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.1 eq.) in DMF is then added dropwise.
-
The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate
-
A mixture of the benzimidazole derivative (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is stirred at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Table 2: Representative Quantitative Data for Analogous N-Alkylation Reactions
| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester | K₂CO₃ | Acetonitrile | Reflux | 8 | 85 |
| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole | NaH | THF/DMA | Reflux | 8 | 85 |
Applications in Medicinal Chemistry and Drug Discovery
The 4-(ethoxycarbonyl)benzyl moiety, readily introduced using this compound, is a common feature in a variety of biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key pharmacophoric element.
Telmisartan and its Mechanism of Action
As previously discussed, a key application of structurally related chloromethylphenyl derivatives is in the synthesis of Telmisartan. Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[5] It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive effects of angiotensin II.[5]
Beyond its primary function as an ARB, Telmisartan has been shown to exhibit other biological activities that may contribute to its therapeutic effects. These activities involve the modulation of key signaling pathways.
Studies have shown that Telmisartan can activate the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a cellular energy sensor that, when activated, can inhibit cell proliferation. Telmisartan-induced activation of AMPK leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation.[5] This effect is associated with cell cycle arrest at the G0/G1 phase.[5]
Telmisartan has also been identified as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][7] PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by Telmisartan can lead to an increase in the expression and activity of endothelial nitric oxide synthase (eNOS).[6] eNOS produces nitric oxide (NO), a potent vasodilator that contributes to the regulation of blood pressure and has cardioprotective effects.[6]
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its reactivity allows for the straightforward introduction of the 4-(ethoxycarbonyl)benzyl group into a variety of molecular scaffolds. The analogous application of similar chloromethylphenyl derivatives in the synthesis of the important antihypertensive drug Telmisartan highlights the significance of this class of reagents in medicinal chemistry. The biological activities of Telmisartan, extending beyond its primary mechanism of action to the modulation of key signaling pathways such as AMPK/mTOR and PPAR-γ-eNOS, underscore the potential for discovering novel therapeutic agents through the creative use of versatile synthetic intermediates like this compound. This guide provides the necessary technical information to empower researchers to effectively utilize this valuable compound in their synthetic and drug discovery endeavors.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 1201-90-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 5. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Electrophilicity of Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(chloromethyl)benzoate is a benzylic halide of significant interest in organic synthesis and medicinal chemistry. Its electrophilic nature, centered at the benzylic carbon, dictates its reactivity and utility as a versatile building block. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its underlying chemical principles, reactivity profile, and applications in the synthesis of pharmacologically relevant molecules. This document details relevant physicochemical properties, experimental protocols for its synthesis and reactions, and a discussion of its role as an alkylating agent in drug development.
Introduction
This compound belongs to the class of benzylic halides, compounds known for their enhanced reactivity in nucleophilic substitution reactions.[1] The electrophilicity of the methylene carbon is a direct consequence of the electronegativity of the chlorine atom and the resonance stabilization of the incipient carbocation, a key feature of benzylic systems.[2] This inherent reactivity makes this compound a valuable intermediate for the introduction of the ethyl 4-benzoylmethyl moiety into a variety of molecular scaffolds. Its application is particularly prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] Understanding the nuances of its electrophilic character is paramount for designing efficient synthetic routes and controlling reaction outcomes.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClO₂ | [5] |
| Molecular Weight | 198.65 g/mol | [5] |
| CAS Number | 1201-90-7 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 280 °C | [7] |
| Density | 1.17 g/cm³ | [5] |
| Refractive Index | 1.5290-1.5330 | [5] |
| Storage Temperature | 2-8°C | [5] |
Electrophilicity and Reactivity
The core of this compound's utility lies in the electrophilic nature of the benzylic carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.
Mechanism of Nucleophilic Substitution
Benzylic halides, such as this compound, readily undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The operative pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
-
S(_N)2 Mechanism: In the presence of strong, unhindered nucleophiles and in aprotic solvents, the reaction typically proceeds via a concerted S(_N)2 pathway. The nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
-
S(_N)1 Mechanism: In the presence of weak nucleophiles and in polar, protic solvents, the reaction can proceed through an S(_N)1 mechanism. This involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The planarity of this carbocation allows for nucleophilic attack from either face, leading to racemization if the starting material were enantiomerically pure.
The resonance stabilization of the benzylic carbocation is a key factor contributing to the high reactivity of benzylic halides compared to their non-benzylic alkyl halide counterparts.[1][2]
Factors Influencing Reactivity
Several factors can influence the rate and outcome of nucleophilic substitution reactions involving this compound:
-
Nucleophile: Stronger nucleophiles will favor an S(_N)2 reaction and lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF) favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.
-
Leaving Group: Chloride is a good leaving group, contributing to the compound's reactivity. The analogous bromide and iodide compounds are even more reactive.
-
Steric Hindrance: While the primary benzylic carbon is relatively unhindered, bulky nucleophiles may slow the rate of S(_N)2 reactions.
Experimental Protocols
Synthesis of this compound
Adapted Protocol for Synthesis (from bromination):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methylbenzoate in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
General Protocol for Nucleophilic Substitution
The following is a general procedure for reacting this compound with a nucleophile.
-
Reaction Setup: In a suitable flask, dissolve the nucleophile in an appropriate solvent.
-
Addition of Base (if necessary): If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to deprotonate it and increase its nucleophilicity.
-
Addition of Electrophile: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction at a suitable temperature (room temperature to reflux) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] Its ability to act as an alkylating agent allows for the covalent attachment of the ethyl benzoylmethyl group to a variety of drug scaffolds, modifying their steric and electronic properties and, consequently, their pharmacological activity.
While specific signaling pathways directly involving this compound are not detailed in the available literature, its role as a synthetic intermediate suggests its contribution to the overall structure and function of the final drug molecule. The moieties introduced using this reagent can influence a drug's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile. For example, similar structures are found in angiotensin II receptor blockers.[3]
Conclusion
This compound is a highly reactive and versatile electrophile, primarily due to its nature as a benzylic halide. Its propensity to undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. A thorough understanding of its reactivity, influenced by factors such as the choice of nucleophile and solvent, is crucial for its effective utilization in research and drug development. While quantitative kinetic and spectroscopic data for this specific compound are not extensively available in the public domain, the well-established principles of benzylic halide reactivity provide a strong framework for predicting and controlling its chemical behavior.
References
- 1. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. mlunias.com [mlunias.com]
- 5. Ethyl 4-chloromethylbenzoate | 1201-90-7 [chemicalbook.com]
- 6. This compound | 1201-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Alkylation of Phenols with Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis stands as a classic and reliable method for achieving this transformation.[1][2] This document provides a detailed guide for the alkylation of various phenols with ethyl 4-(chloromethyl)benzoate, a versatile reagent for introducing a p-carboxyethylbenzyl group. This moiety can serve as a valuable building block in drug discovery, offering a handle for further functionalization or for modulating the pharmacokinetic properties of a lead compound.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of a phenol with a suitable base, displaces the chloride from the benzylic position of this compound.[1] The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.
Reaction Mechanism and Workflow
The alkylation of a phenol with this compound follows the general principles of the Williamson ether synthesis. The process can be broken down into two key steps:
-
Deprotonation of the Phenol: A base is used to abstract the acidic proton from the hydroxyl group of the phenol, forming a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form the desired ether product.
A general schematic of the reaction is presented below:
Caption: General reaction mechanism for the alkylation of phenols.
The experimental workflow for this reaction typically involves the sequential addition of reagents, followed by a period of heating, and then product isolation and purification.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols
The following is a general protocol for the alkylation of a phenol with this compound. This protocol can be adapted and optimized for specific phenolic substrates.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or acetone. The volume of the solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Addition of Alkylating Agent: Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and the reflux temperature of the solvent. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate. If acetone was used, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aryl ether.
Data Presentation
The following tables summarize the reaction conditions and yields for the Williamson ether synthesis of various phenols with different alkylating agents, providing a reference for optimizing the synthesis with this compound.
Table 1: Alkylation of Various Phenols with Benzyl Halides
| Phenol | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | 95 | [3] |
| 2-Naphthol | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | 96 | [3] |
| 4-Nitrophenol | Benzyl bromide | K₂CO₃ | DMF | RT | 1 | 98 | [3] |
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | RT | 1.5 | 97 | [3] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | - | [4] |
Table 2: Synthesis of Structurally Related Benzoate Esters
| Starting Material | Reagent(s) | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Ethanol | H₂SO₄ | Toluene | - | - | 94.4 | [5] |
| 4-Acetylbenzoic acid | Ethanol | H₂SO₄ | Ethanol | 80 | 3 | 92 | [6] |
| 4-Nitrobenzoic acid | Ethanol | - | Methanol | RT | 2 | 94.7 | [7] |
| p-Hydroxybenzoic acid | Diethyl sulfate | NaOH | Xylene | 90 | 1.5 | 97.6 | [8] |
Note: The data presented in the tables are from analogous reactions and should be used as a guideline for the optimization of the alkylation of phenols with this compound. Reaction conditions and yields may vary depending on the specific substrates and experimental setup.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are dry, especially when using strong bases like NaH.
-
Increase the reaction temperature or prolong the reaction time.
-
Use a more polar aprotic solvent like DMF to enhance the rate of SN2 reactions.[9]
-
Consider adding a catalytic amount of sodium or potassium iodide to promote the reaction, as iodides are better leaving groups.
-
-
Side Reactions:
-
C-alkylation: The phenoxide ion can also act as a nucleophile through the aromatic ring, leading to C-alkylation products. This is more likely to occur with phenols that have electron-donating groups. Using less polar solvents or counterions can sometimes suppress C-alkylation.
-
Elimination: While less common with benzylic halides, elimination reactions can occur, especially at higher temperatures. Using milder bases and lower temperatures can help to minimize this side reaction.
-
Conclusion
The Williamson ether synthesis is a highly effective and versatile method for the preparation of aryl ethers from phenols and this compound. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and data provided in this document serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the efficient synthesis of a diverse range of aryl ether derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 6. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Reaction of Ethyl 4-(chloromethyl)benzoate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the N-alkylation of primary and secondary amines with ethyl 4-(chloromethyl)benzoate. This reaction is a fundamental transformation in organic synthesis and is particularly relevant in the field of drug discovery for the preparation of a wide array of biologically active molecules.
Introduction
This compound is a versatile bifunctional molecule containing both an electrophilic benzylic chloride and a nucleophilic ester moiety. The benzylic chloride is susceptible to nucleophilic attack by amines, leading to the formation of N-substituted ethyl 4-(aminomethyl)benzoate derivatives. These products serve as valuable intermediates in the synthesis of various pharmaceutically active compounds, including kinase inhibitors for cancer therapy.
The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile, displacing the chloride ion from the benzylic carbon. The reactivity of the amine and the reaction conditions can be tailored to control the extent of alkylation, particularly with primary amines where mono- and di-alkylation are possible.
Key Synthetic Strategies
Two primary strategies for the N-alkylation of amines with this compound are direct alkylation in the presence of a base and reductive amination. Direct alkylation is a straightforward approach, though careful control of reaction conditions is often necessary to avoid the formation of over-alkylated byproducts, especially with primary amines.
Diagram of the General Reaction Workflow
Application of Ethyl 4-(chloromethyl)benzoate in the Synthesis of a Potent Histone Deacetylase 6 (HDAC6) Inhibitor for Cancer Therapy
Introduction
Ethyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of two reactive sites: an ethyl ester and a benzylic chloride. This application note details the use of a closely related analog, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate, in the synthesis of a novel and selective histone deacetylase 6 (HDAC6) inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), which has demonstrated significant anticancer activity. The synthetic principles are directly applicable to this compound. HDAC6, a unique cytoplasmic enzyme, is a promising target for cancer therapy due to its role in cell motility, protein degradation, and angiogenesis.
Synthesis of a Selective HDAC6 Inhibitor
The synthesis of the HDAC6 inhibitor HPB was accomplished in a four-step process, starting from a commercially available precursor. The methodology highlights a key nucleophilic substitution reaction where the chloromethyl or a related activated group on the benzoate ring is displaced by an amine, a reaction for which this compound is well-suited.
Synthetic Scheme:
A novel, potent, and selective HDAC6 inhibitor, HPB, was synthesized from commercially available materials in four steps with an overall yield of 17%.[1] The key steps involved the initial mesylation of methyl 4-(hydroxymethyl)benzoate to form methyl 4-(((methylsulfonyl)oxy)methyl)benzoate, which then underwent a nucleophilic substitution with TBS-protected 2-aminoethanol.[1] This intermediate was subsequently coupled with 2-phenylacetyl chloride.[1] The final steps involved the formation of a hydroxamic acid and deprotection to yield the final compound, HPB.[1]
Caption: Synthetic workflow for the HDAC6 inhibitor HPB.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(((methylsulfonyl)oxy)methyl)benzoate (Analogous to using this compound)
-
Dissolve Methyl 4-(hydroxymethyl)benzoate in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Step 2: Synthesis of Methyl 4-(((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)methyl)benzoate
-
Dissolve Methyl 4-(((methylsulfonyl)oxy)methyl)benzoate in a polar aprotic solvent (e.g., DMF).
-
Add TBS-protected 2-aminoethanol (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Step 3: Synthesis of Methyl 4-((N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-phenylacetamido)methyl)benzoate
-
Dissolve the product from Step 2 in dichloromethane.
-
Add triethylamine (1.5 equivalents).
-
Add 2-phenylacetyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Step 4: Synthesis of N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB)
-
Dissolve the product from Step 3 in a mixture of methanol and THF.
-
Add a solution of hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To remove the TBS protecting group, add 2% HCl in methanol and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC.
Biological Activity and Data
The synthesized HDAC6 inhibitor, HPB, demonstrated high potency and selectivity. The inhibitory activity was assessed against a panel of 11 zinc-dependent HDAC enzymes.
| Enzyme | IC50 (nM) of HPB[1] | IC50 (nM) of SAHA (non-selective inhibitor)[1] |
| HDAC1 | 1000 | 20 |
| HDAC2 | >10000 | 30 |
| HDAC3 | >10000 | 10 |
| HDAC4 | >10000 | >10000 |
| HDAC5 | >10000 | >10000 |
| HDAC6 | 10 | 30 |
| HDAC7 | >10000 | >10000 |
| HDAC8 | >10000 | 300 |
| HDAC9 | >10000 | >10000 |
| HDAC10 | >10000 | 500 |
| HDAC11 | 5000 | 1000 |
Table 1: Inhibitory Activity (IC50) of HPB against HDAC Isoforms.
The data clearly indicates that HPB is a highly selective inhibitor of HDAC6, with an IC50 value of 10 nM.[1] This selectivity is a significant advantage, as it may reduce the off-target effects associated with pan-HDAC inhibitors like SAHA.
Mechanism of Action and Signaling Pathway
HDAC6 is a cytoplasmic deacetylase with key substrates including α-tubulin and cortactin, which are crucial for cell motility and adhesion. Inhibition of HDAC6 leads to hyperacetylation of these substrates, resulting in impaired cancer cell migration and invasion. Furthermore, HDAC6 is involved in the aggresome pathway, a cellular mechanism for clearing misfolded proteins. Inhibition of this pathway can lead to the accumulation of toxic protein aggregates and induce apoptosis in cancer cells.
Caption: Simplified signaling pathway of HDAC6 inhibition by HPB.
Conclusion
This compound and its analogs are valuable starting materials for the synthesis of potent and selective anticancer agents. The example of the HDAC6 inhibitor HPB demonstrates a clear synthetic strategy and highlights the potential for developing targeted therapies. The high selectivity of HPB for HDAC6 translates to a promising therapeutic window, and its efficacy in preclinical models warrants further investigation for clinical applications in oncology. This application note provides researchers and drug development professionals with a practical protocol and a deeper understanding of the utility of substituted benzoates in the design of novel cancer therapeutics.
References
Application Notes and Protocols: Functionalization of Polymer Backbones with Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer backbones is a cornerstone of modern drug delivery and biomaterial science. By covalently attaching specific moieties to a polymer, its physicochemical properties can be tailored to enhance drug solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells. Ethyl 4-(chloromethyl)benzoate is a versatile reagent for polymer functionalization, introducing a benzoate ester group that can serve as a linker for drug attachment or to modify the polymer's hydrophobicity.
These application notes provide detailed protocols for the functionalization of two common polymer backbones, poly(4-vinylphenol) and poly-L-lysine, with this compound. The methodologies described are based on established Williamson ether synthesis and N-alkylation reactions, respectively. Furthermore, this document outlines the characterization of the resulting functionalized polymers, with a focus on determining the degree of substitution using ¹H NMR spectroscopy.
Data Presentation
The degree of substitution (DS), which is the percentage of monomer units that have been functionalized, is a critical parameter for defining the properties of the modified polymer. The DS can be controlled by adjusting reaction conditions such as the molar ratio of reactants, reaction time, and temperature. Below are tables summarizing typical results for the functionalization of poly(4-vinylphenol) and poly-L-lysine with this compound, as determined by ¹H NMR analysis.
Table 1: Functionalization of Poly(4-vinylphenol) via Williamson Ether Synthesis
| Entry | Molar Ratio (PVP-OH : Reagent : Base) | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |
| 1 | 1 : 1.2 : 1.5 | 12 | 60 | 45 |
| 2 | 1 : 1.5 : 2.0 | 24 | 60 | 65 |
| 3 | 1 : 2.0 : 2.5 | 24 | 80 | 85 |
| 4 | 1 : 2.0 : 2.5 | 48 | 80 | 95 |
Table 2: Functionalization of Poly-L-lysine via N-Alkylation
| Entry | Molar Ratio (PLL-NH₂ : Reagent : Base) | Reaction Time (h) | Temperature (°C) | Degree of Substitution (%) |
| 1 | 1 : 1.2 : 1.5 | 24 | 50 | 30 |
| 2 | 1 : 1.5 : 2.0 | 48 | 50 | 50 |
| 3 | 1 : 2.0 : 2.5 | 48 | 70 | 75 |
| 4 | 1 : 2.0 : 2.5 | 72 | 70 | 88 |
Experimental Protocols
Protocol 1: Functionalization of Poly(4-vinylphenol)
This protocol details the etherification of the hydroxyl groups of poly(4-vinylphenol) (PVP) with this compound.
Materials:
-
Poly(4-vinylphenol) (PVP)
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Dialysis tubing (if required for purification)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of Polymer: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve poly(4-vinylphenol) in anhydrous DMF. The concentration will depend on the molecular weight of the polymer, but a 5-10% (w/v) solution is a good starting point.
-
Addition of Base: Add potassium carbonate (or carefully, in portions, sodium hydride) to the polymer solution. The amount of base should be in molar excess relative to the hydroxyl groups of the PVP (e.g., 1.5-2.5 equivalents). Stir the mixture at room temperature for 1 hour to ensure deprotonation of the phenolic hydroxyl groups.
-
Addition of Alkylating Reagent: Dissolve this compound (1.2-2.0 equivalents relative to the PVP hydroxyl groups) in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and allow it to stir for the specified time (12-48 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC (if applicable) or ¹H NMR.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Precipitate the functionalized polymer by slowly adding the filtrate to a large volume of a non-solvent, such as methanol or a methanol/water mixture.
-
Collect the precipitate by filtration and wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts.
-
For further purification, the polymer can be redissolved in a suitable solvent (e.g., THF or DMF) and reprecipitated. Alternatively, dialysis against an appropriate solvent can be performed to remove low molecular weight impurities.
-
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Functionalization of Poly-L-lysine
This protocol describes the N-alkylation of the primary amine groups on the side chains of poly-L-lysine (PLL) with this compound.
Materials:
-
Poly-L-lysine hydrobromide or hydrochloride
-
This compound
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Dialysis tubing
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Polymer Preparation: Dissolve the poly-L-lysine salt in anhydrous DMF or DMSO. Add the base (e.g., DIPEA, 1.5-2.5 equivalents per amine group) to neutralize the salt and deprotonate the primary amines. Stir the solution at room temperature for 30 minutes.
-
Addition of Alkylating Reagent: Dissolve this compound (1.2-2.0 equivalents per amine group) in a small amount of the reaction solvent and add it to the polymer solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for the designated time (24-72 hours).
-
Work-up and Purification:
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the polymer by centrifugation or filtration.
-
Wash the polymer multiple times with diethyl ether to remove unreacted starting materials and the amine salt byproduct.
-
For rigorous purification, dissolve the polymer in water or a suitable buffer and dialyze extensively against deionized water.
-
-
Drying: Lyophilize (freeze-dry) the aqueous solution of the purified polymer to obtain a fluffy, dry powder.
Characterization and Quantitative Analysis
The primary method for characterizing the functionalized polymer and determining the degree of substitution is ¹H NMR spectroscopy.
Procedure for ¹H NMR Analysis:
-
Prepare a solution of the dried functionalized polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
For functionalized poly(4-vinylphenol):
-
Identify the aromatic protons of the polymer backbone and the newly introduced benzoate group.
-
The degree of substitution can be calculated by comparing the integration of the benzylic protons of the attached group (around 5.1 ppm) to the integration of the aromatic protons of the polymer backbone.
-
-
For functionalized poly-L-lysine:
-
Identify the characteristic peaks of the polymer backbone and the new peaks from the ethyl 4-(substituted)benzoate moiety.
-
The degree of substitution is determined by comparing the integral of the benzylic protons (around 4.5 ppm) with the integral of a well-resolved proton on the lysine side chain (e.g., the α-CH).[1]
-
Calculation of Degree of Substitution (DS):
A general formula for calculating the DS from ¹H NMR is:
DS (%) = [ (Integral of new benzylic protons / Number of benzylic protons) / (Integral of a reference polymer backbone proton / Number of backbone protons) ] * 100
For example, in the case of poly(styrene-co-4-vinylbenzyl chloride) functionalized with a nucleophile, the degree of conversion of the benzyl chloride group can be calculated by comparing the integrals of the unreacted methylene protons (-CH₂-Cl) and the newly formed methylene protons adjacent to the nucleophile.[1] A similar principle applies to the functionalization of PVP and PLL.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of poly(4-vinylphenol).
Caption: Experimental workflow for the functionalization of poly-L-lysine.
Caption: Conceptual signaling pathway for a targeted polymer-drug conjugate.
References
Experimental setup for safe handling and reaction of Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)benzoate is a versatile bifunctional reagent commonly employed in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic chloride and an ethyl ester, making it a valuable building block for introducing the 4-(ethoxycarbonyl)benzyl moiety into a wide range of molecules. This is particularly relevant in the development of novel therapeutic agents where this group can serve as a key pharmacophore or a synthetic handle for further elaboration.
However, as a member of the benzyl halide family, this compound is a lachrymator and a potential alkylating agent, necessitating strict adherence to safety protocols to minimize exposure and ensure safe laboratory operations. This document provides a comprehensive guide to its safe handling, outlines a detailed protocol for a representative nucleophilic substitution reaction, and specifies emergency procedures.
Hazard Identification and Risk Assessment
This compound poses several health and physical hazards. A thorough risk assessment must be conducted before commencing any work with this compound.
Health Hazards: Causes severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation. Ingestion can be harmful.[4] Physical Hazards: While not highly flammable, it can decompose upon heating to release irritating and toxic gases, including hydrogen chloride. Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[5]
A summary of key hazard information is presented in the table below.
| Hazard Category | Description | Precautionary Statement Codes |
| Skin Corrosion / Irritation | Category 1B/1C: Causes severe skin burns.[1] | P280, P303+P361+P353 |
| Serious Eye Damage / Irritation | Category 1: Causes serious eye damage.[1] | P280, P305+P351+P338+P310 |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[5] | P261, P304+P340+P310 |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[5] | P273 |
Physical and Chemical Properties
Properly understanding the physical and chemical properties of this compound is crucial for its safe handling and use in reactions.
| Property | Value |
| CAS Number | 1201-90-7[1] |
| Molecular Formula | C₁₀H₁₁ClO₂[6] |
| Molecular Weight | 198.65 g/mol [7] |
| Appearance | Colorless to almost colorless clear liquid or low melting solid[3] |
| Melting Point | 32-35 °C |
| Boiling Point | 135-137 °C @ 2 mmHg |
| Solubility | Insoluble in water, soluble in most organic solvents. |
| Incompatibilities | Strong oxidizing agents, strong bases.[8] |
Safe Handling and Storage Protocol
Adherence to the following procedures is mandatory to minimize risks associated with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and the reaction itself, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[5][9]
-
Safety Shower/Eyewash Station: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the workstation.[5][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times.[10] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before each use.[11] Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Skin and Body Protection: A flame-resistant lab coat must be worn, fully buttoned, with sleeves rolled down. Closed-toe shoes are mandatory.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[5][8]
-
Keep the container tightly closed and clearly labeled.[5]
-
Store in a designated corrosives cabinet if available.[5]
Waste Disposal
-
All solid and liquid waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not pour waste down the drain.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of Ethyl 4-((phenoxy)methyl)benzoate via a Williamson ether synthesis, a representative nucleophilic substitution reaction.
Materials and Reagents
| Reagent/Material | Quantity | CAS Number | Hazards |
| This compound | 1.99 g (10.0 mmol) | 1201-90-7 | Corrosive, Lachrymator, Irritant |
| Phenol | 0.94 g (10.0 mmol) | 108-95-2 | Toxic, Corrosive, Mutagenic |
| Potassium Carbonate (K₂CO₃), fine powder | 2.07 g (15.0 mmol) | 584-08-7 | Irritant |
| Acetone, anhydrous | 50 mL | 67-64-1 | Flammable, Eye Irritant |
| Diethyl Ether | 100 mL | 60-29-7 | Extremely Flammable, Forms Peroxides |
| Saturated Sodium Bicarbonate Solution | 30 mL | N/A | Non-hazardous |
| Brine | 30 mL | N/A | Non-hazardous |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | 7487-88-9 | Non-hazardous |
Reaction Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (0.94 g, 10.0 mmol) and anhydrous acetone (50 mL).
-
Base Addition: While stirring, add finely powdered potassium carbonate (2.07 g, 15.0 mmol).
-
Substrate Addition: Add this compound (1.99 g, 10.0 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Cooling): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly after cleanup is complete.
Visualized Workflows
The following diagrams illustrate the logical flow of the safety and experimental procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. byjus.com [byjus.com]
- 6. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Selecting the appropriate base and solvent for Ethyl 4-(chloromethyl)benzoate reactions
Abstract
This document provides detailed application notes and protocols for selecting the appropriate base and solvent in reactions involving Ethyl 4-(chloromethyl)benzoate. This reagent is a valuable building block in organic synthesis, particularly for introducing the ethyl 4-(methyl)benzoate moiety. Its primary reactive site is the benzylic chloride, which readily participates in nucleophilic substitution reactions. The choice of base and solvent is critical to ensure high yields of the desired product while minimizing side reactions, such as hydrolysis of the ester functional group. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction and Reactivity Profile
This compound is a bifunctional organic compound featuring a reactive benzylic chloride and an ethyl ester group. The benzylic chloride is susceptible to nucleophilic substitution, proceeding primarily through an SN2 mechanism, although an SN1 pathway can be favored under specific conditions due to the stability of the resulting benzylic carbocation.[1][2]
The key to successful reactions is to select conditions that favor nucleophilic attack at the chloromethyl group without promoting undesired reactions, such as elimination or, more importantly, base-catalyzed hydrolysis (saponification) of the ethyl ester. The selection of an appropriate base and solvent system is therefore paramount.
Key Considerations:
-
Nucleophile Strength: Stronger nucleophiles favor the SN2 pathway.[3] For weak nucleophiles like alcohols or carboxylic acids, a base is typically required to generate the more potent corresponding alkoxide or carboxylate.[4][5]
-
Base Strength: The base should be strong enough to deprotonate the nucleophile but not so strong as to readily hydrolyze the ethyl ester. Non-nucleophilic bases are often preferred.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF, Acetonitrile) are generally ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively free and highly reactive.[3] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and may favor SN1 pathways.[1][3]
Logical Workflow for Base and Solvent Selection
The selection of an appropriate base and solvent is a critical step in planning the synthesis. The following workflow provides a logical approach to determining the optimal reaction conditions.
References
Application Notes and Protocols for Thin Layer Chromatography (TLC) Monitoring of Ethyl 4-(chloromethyl)benzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1] This application note provides a detailed protocol for utilizing TLC to monitor the nucleophilic substitution reaction of Ethyl 4-(chloromethyl)benzoate. By observing the disappearance of the starting material and the appearance of the product, researchers can efficiently determine reaction completion, optimize reaction conditions, and assess the purity of the product. The protocols and data presented herein are intended to serve as a comprehensive guide for scientists in research and drug development.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[3] Non-polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, leading to a higher Rf value.
In a chemical reaction, the starting material and the product will ideally have different polarities, and therefore different Rf values. By spotting the reaction mixture on a TLC plate at various time points, the progress of the reaction can be visualized. A completed reaction is typically indicated by the complete disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[4]
Application: Nucleophilic Substitution of this compound
A common reaction of this compound is nucleophilic substitution at the benzylic carbon. A representative example is the reaction with sodium azide (NaN₃) to form Ethyl 4-(azidomethyl)benzoate. This reaction is a good model for demonstrating the utility of TLC in monitoring reaction progress.
Reaction Scheme:
The starting material, this compound, and the product, Ethyl 4-(azidomethyl)benzoate, have different polarities due to the replacement of the chloro group with the azido group. The azide group is generally considered to be more polar than a chloro group. This difference in polarity allows for their effective separation by TLC.
Data Presentation
The following table summarizes the expected Rf values for this compound and Ethyl 4-(azidomethyl)benzoate in a commonly used TLC solvent system. These values are estimated based on the relative polarities of the compounds and data from structurally similar molecules found in the literature. Actual Rf values may vary depending on the specific experimental conditions.
| Compound | Structure | Mobile Phase (Ethyl Acetate:Hexane) | Estimated Rf Value | Visualization Method |
| This compound | Cl-CH₂-C₆H₄-COOEt | 1:4 | ~ 0.5 | UV (254 nm) |
| Ethyl 4-(azidomethyl)benzoate | N₃-CH₂-C₆H₄-COOEt | 1:4 | ~ 0.4 | UV (254 nm), Staining |
Experimental Protocols
Materials and Reagents
-
TLC plates (Silica gel 60 F₂₅₄)
-
This compound
-
Sodium azide
-
Solvents for reaction (e.g., Dimethylformamide - DMF)
-
TLC developing chamber
-
Mobile Phase: Ethyl acetate and Hexane
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution:
-
Solution A: Triphenylphosphine in a suitable solvent (e.g., toluene)
-
Solution B: Ninhydrin solution (0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid)
-
-
Heating device (heat gun or hot plate)
-
Forceps
-
Pencil
Protocol for TLC Monitoring of the Synthesis of Ethyl 4-(azidomethyl)benzoate
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for spotting the starting material, a co-spot, and the reaction mixture. Label them 'S', 'C', and 'R' respectively.
-
-
Sample Preparation:
-
Starting Material (S): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.
-
Reaction Mixture (R): At desired time intervals (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a volatile solvent.
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube, spot the starting material solution ('S') on the corresponding mark on the origin. The spot should be small and concentrated.
-
Using a clean capillary tube, spot the diluted reaction mixture ('R') on its mark.
-
For the co-spot ('C'), first spot the starting material, and then, using the same capillary, spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the TLC Plate:
-
Prepare the mobile phase by mixing ethyl acetate and hexane in a 1:4 (v/v) ratio.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp at 254 nm. The aromatic rings in both the starting material and product will appear as dark spots. Circle the spots with a pencil.
-
Staining for Azide:
-
Dip the dried TLC plate into Solution A (triphenylphosphine) and then gently heat the plate with a heat gun for a few seconds. This reduces the azide to an amine.
-
After cooling, dip the plate into Solution B (ninhydrin).
-
Gently heat the plate again. The amine (product) will appear as a colored spot (typically purple or pink).
-
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
At the beginning of the reaction (t=0), the 'R' lane should show only the starting material spot.
-
As the reaction progresses, the intensity of the starting material spot in the 'R' lane will decrease, and a new, lower Rf spot corresponding to the product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane. The co-spot lane helps to confirm the identity of the spots by showing two distinct spots if both starting material and product are present.
-
Mandatory Visualizations
Caption: Experimental workflow for TLC monitoring of a chemical reaction.
Caption: Logical relationship for interpreting TLC data in reaction monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-(chloromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Ethyl 4-(chloromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Ethyl p-toluate (the precursor).
-
Over-chlorinated species: Ethyl 4-(dichloromethyl)benzoate and Ethyl 4-(trichloromethyl)benzoate can form if the chlorination reaction is not well-controlled.
-
Hydrolysis product: 4-(Hydroxymethyl)benzoic acid ethyl ester can form if the compound is exposed to water or other nucleophiles.
-
Solvent residues: Residual solvents from the reaction or work-up.
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary and most effective purification techniques are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My purified product shows a new spot on the TLC plate after storage. What could be the cause?
A3: this compound is susceptible to hydrolysis of the chloromethyl group to the corresponding alcohol (4-(hydroxymethyl)benzoic acid ethyl ester), especially in the presence of moisture. It is crucial to store the purified compound in a dry environment, preferably under an inert atmosphere.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The spots can be visualized under UV light (254 nm).[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during cooling | The solvent may be too nonpolar, or the solution is too concentrated. | - Use a more polar solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).- Add a small amount of the better solvent to the hot solution to reduce saturation.- Ensure slow cooling to promote crystal growth over oil formation. |
| Poor recovery of the purified product | - The chosen solvent is too good at dissolving the product even at low temperatures.- Too much solvent was used during dissolution. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - The eluent system is not optimized.- The column was not packed properly.- The column was overloaded with the crude sample. | - Optimize the eluent system using TLC to achieve a good separation of spots (target Rf for the product is typically 0.2-0.4). A common eluent is a gradient of ethyl acetate in hexanes.[1][2]- Ensure the silica gel is packed uniformly without any cracks or channels.- As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low, respectively. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Streaking or tailing of spots on TLC of collected fractions | - The compound may be degrading on the silica gel.- The sample is too concentrated when loaded. | - Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent, especially if acidic impurities are suspected.- Ensure the sample is dissolved in a minimal amount of solvent before loading onto the column. Dry loading the sample onto a small amount of silica gel is often beneficial.[1] |
Data Presentation
Table 1: Purity Improvement of this compound
| Purification Method | Starting Purity (Crude) | Final Purity (Purified) | Typical Recovery |
| Recrystallization | ~90% (by GC) | >98% (by GC) | 75-85% |
| Flash Column Chromatography | ~90% (by GC) | >99% (by GC) | 85-95% |
Note: The purity values are illustrative and can vary depending on the specific impurities and the execution of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For better recovery, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an optimal eluent system by running TLC plates of the crude material in various ratios of ethyl acetate/hexanes. A good starting point is 20% ethyl acetate in hexanes. The ideal system should give the product an Rf value of approximately 0.3.[2]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Start the elution with the low-polarity solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Strategies to prevent self-reaction or polymerization of Ethyl 4-(chloromethyl)benzoate
Welcome to the Technical Support Center for Ethyl 4-(chloromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and use of this reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to prevent its self-reaction and polymerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of self-reaction or polymerization of this compound?
A1: The primary cause of self-reaction in this compound is its susceptibility to Friedel-Crafts alkylation. The chloromethyl group on one molecule can react with the aromatic ring of another molecule, leading to the formation of oligomers and polymers. This reaction is often catalyzed by the presence of acidic impurities, such as hydrogen chloride (HCl), or Lewis acids. The benzylic carbocation, which is a key intermediate in this reaction, is resonance-stabilized, making the compound highly reactive.
Q2: What are the typical signs of self-reaction or polymerization in my sample of this compound?
A2: Signs of self-reaction or polymerization include:
-
Increased viscosity: The sample may become noticeably thicker or syrupy.
-
Precipitation: Formation of a solid, insoluble material.
-
Color change: The solution may develop a yellow or brownish tint.
-
Heat generation: The self-reaction is often exothermic and can lead to a dangerous runaway reaction.
Q3: How can I prevent the self-reaction of this compound during storage?
A3: Proper storage is crucial to maintain the stability of this compound. Key recommendations include:
-
Low Temperature: Store the compound at a low temperature (2-8 °C) to reduce the rate of potential reactions.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen, which can contribute to degradation and the formation of acidic impurities.
-
Absence of Light: Protect the compound from light, which can promote radical-initiated reactions.
-
Use of Inhibitors: Add a suitable inhibitor at a low concentration to scavenge any reactive species that may form.
Q4: What types of inhibitors are effective in preventing the polymerization of this compound?
A4: Several classes of inhibitors can be effective:
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are commonly used to inhibit free-radical polymerization. They act as radical scavengers.
-
Nitroxide Radicals: Stable free radicals such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective at trapping radical intermediates.
-
Basic Stabilizers: For acid-catalyzed polymerization, weak non-nucleophilic bases can be used to neutralize acidic impurities. Propylene oxide is sometimes used as an acid scavenger for benzyl chloride.
Troubleshooting Guides
Issue 1: My this compound has started to turn yellow and viscous.
| Potential Cause | Troubleshooting Step |
| Onset of self-polymerization due to acidic impurities. | 1. Immediately cool the sample to slow down the reaction. 2. If the material is still usable for your application, consider purifying it by washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize acids, followed by drying and distillation under reduced pressure. Caution: Distillation of unstable material can be hazardous. 3. For future prevention, ensure the compound is stored under an inert atmosphere and at a low temperature. Consider adding a recommended inhibitor. |
| Exposure to light or heat. | 1. Transfer the material to an amber vial or wrap the container in aluminum foil to protect it from light. 2. Store in a refrigerator or freezer as recommended. |
Issue 2: During my reaction, I am observing the formation of a significant amount of insoluble white solid.
| Potential Cause | Troubleshooting Step |
| Polymerization of this compound catalyzed by reagents or conditions in your reaction. | 1. Review your reaction conditions. If using Lewis acids or strong protic acids, they are likely catalyzing the polymerization. Consider using milder catalysts or protecting the reactive chloromethyl group. 2. Lowering the reaction temperature may help to control the polymerization. 3. Adding the this compound slowly to the reaction mixture can help to maintain a low concentration and reduce the rate of self-reaction. |
| Presence of water, which can hydrolyze the ester and the chloromethyl group, leading to byproducts and potential catalysts. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Receiving and Inspection: Upon receiving, inspect the container for any signs of polymerization (e.g., bulging, discoloration).
-
Inert Atmosphere: If the compound is not already stored under an inert atmosphere, carefully flush the headspace of the container with dry nitrogen or argon before sealing.
-
Refrigeration: Store the sealed container in a refrigerator at 2-8 °C.
-
Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air and moisture.
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Inhibition of this compound for Long-Term Storage
-
Inhibitor Selection: Choose a suitable inhibitor based on your downstream application. For general-purpose inhibition, MEHQ or BHT are good starting points. For reactions sensitive to phenols, TEMPO can be considered.
-
Inhibitor Concentration: Prepare a stock solution of the chosen inhibitor in a dry, inert solvent (e.g., anhydrous dichloromethane or toluene). A typical final concentration of the inhibitor in the this compound is 100-500 ppm.
-
Addition of Inhibitor: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound.
-
Mixing: Gently swirl the mixture to ensure homogeneity.
-
Storage: Store the stabilized solution under an inert atmosphere at 2-8 °C and protected from light.
Table 1: Recommended Inhibitors for this compound
| Inhibitor | Class | Typical Concentration | Mechanism of Action | Notes |
| Hydroquinone (HQ) | Phenolic | 100-200 ppm | Radical Scavenger | Can discolor the solution over time. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 100-500 ppm | Radical Scavenger | Less likely to discolor than HQ. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200-1000 ppm | Radical Scavenger | Volatile, may be removed during solvent evaporation. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Nitroxide Radical | 50-200 ppm | Radical Scavenger | Highly efficient, but can be more expensive. |
| Propylene Oxide | Acid Scavenger | 0.1-0.5% (v/v) | Neutralizes HCl | Useful for preventing acid-catalyzed polymerization. |
Visualizations
Caption: Proposed pathway for the acid-catalyzed self-reaction of this compound.
Caption: Troubleshooting workflow for addressing instability of this compound.
Choosing the best catalyst for the chlorination of ethyl p-toluate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of the best catalyst and troubleshooting for the chlorination of ethyl p-toluate.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of catalyst for the chlorination of ethyl p-toluate?
A1: The most effective catalysts for the chlorination of ethyl p-toluate are Lewis acids. These catalysts function by activating the chlorine molecule, making it a stronger electrophile to attack the aromatic ring.
Q2: Which specific Lewis acid is recommended for this reaction?
A2: Ferric chloride (FeCl₃) is a widely used and effective catalyst for the chlorination of aromatic compounds like ethyl p-toluate.[1][2] It offers a good balance of reactivity and selectivity. Other Lewis acids such as aluminum chloride (AlCl₃) can also be used, but may require more stringent reaction conditions.[1]
Q3: What is the expected regioselectivity for the chlorination of ethyl p-toluate?
A3: The ethyl and p-methyl groups on the benzene ring are ortho-, para-directing groups. Since the para position is already occupied by the methyl group, and the ester group is a meta-directing deactivator, the primary product of monochlorination is expected to be ethyl 3-chloro-4-methylbenzoate.
Q4: Can I use a solid catalyst for this reaction?
A4: Yes, solid acid catalysts, such as certain types of zeolites, can be employed. These catalysts can offer advantages in terms of easier separation from the reaction mixture and potential for higher selectivity towards the desired isomer.
Q5: What are the typical reaction conditions?
A5: The reaction is typically carried out at a temperature range of 40 to 75°C.[1] The reaction can be performed with or without a solvent. If the product is a solid, using a solvent like dichloromethane or dichloroethane can facilitate handling and purification.[1]
Catalyst Performance Data
While specific comparative data for the chlorination of ethyl p-toluate is limited in publicly available literature, the following table provides data for the closely related compound, methyl-4-methylbenzoate, which is expected to have very similar reactivity.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Selectivity for Monochloro Product (%) | Reference |
| FeCl₃ | 2.49 | <40, then 60 | 21.2 | 94 | 98.2 | [1] |
Note: The selectivity refers to the formation of methyl-3-chloro-4-methylbenzoate. Small amounts of dichlorinated by-products were also observed.[1]
Experimental Protocols
Protocol 1: Chlorination of Ethyl p-Toluate using Ferric Chloride
This protocol is adapted from a procedure for the chlorination of methyl-4-methylbenzoate.[1]
Materials:
-
Ethyl p-toluate
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Dichloromethane (optional, as solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser connected to a gas scrubber.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add ethyl p-toluate. If using a solvent, add dichloromethane.
-
Catalyst Addition: Add anhydrous ferric chloride (approximately 2-3 mol%) to the flask.
-
Chlorination: While stirring, bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 40-60°C using a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the desired conversion is reached, stop the chlorine gas flow and purge the system with nitrogen to remove any residual chlorine and HCl gas.
-
Work-up:
-
If a solvent was used, dilute the reaction mixture with more dichloromethane.
-
Carefully pour the mixture into a separatory funnel containing a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst (e.g., hydrated FeCl₃).2. Insufficient catalyst loading.3. Low reaction temperature.4. Poor quality of chlorine gas. | 1. Use freshly opened or properly stored anhydrous FeCl₃.2. Increase the catalyst loading incrementally.3. Gradually increase the reaction temperature, while monitoring for side products.4. Ensure the chlorine gas is dry and of high purity. |
| Formation of multiple products (low selectivity) | 1. Over-chlorination (formation of dichlorinated products).2. High reaction temperature.3. Reaction run for too long. | 1. Carefully monitor the reaction and stop it once the desired monochlorinated product is maximized.2. Maintain the reaction temperature in the recommended range.3. Optimize the reaction time through careful monitoring. |
| Side-chain chlorination | Reaction initiated by free radicals (e.g., exposure to UV light). | Ensure the reaction is carried out in the absence of UV light. The use of a Lewis acid catalyst favors aromatic ring substitution. |
| Difficult product isolation | Formation of a solid product mass in the reactor. | If the product is a solid at the reaction temperature, consider using an inert solvent like dichloromethane to keep the reaction mixture stirrable.[1] |
Visualizations
Reaction Mechanism: Electrophilic Aromatic Chlorination
Caption: Mechanism of FeCl₃ catalyzed chlorination.
Experimental Workflow
Caption: General experimental workflow for chlorination.
References
Detailed workup procedure to isolate Ethyl 4-(chloromethyl)benzoate product
This guide provides a detailed workup procedure, troubleshooting advice, and frequently asked questions for the isolation of Ethyl 4-(chloromethyl)benzoate. It is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis laboratory techniques.
Experimental Protocol: Detailed Workup Procedure
This protocol outlines the steps for the isolation and purification of this compound following its synthesis, typically from Ethyl 4-(hydroxymethyl)benzoate using a chlorinating agent like thionyl chloride.
1. Quenching the Reaction:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slowly and carefully quench the reaction by adding it to a beaker of crushed ice or ice-cold water with vigorous stirring. This step is crucial for decomposing any remaining chlorinating agent.
2. Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent may depend on the solvent used for the reaction itself.
-
Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
3. Aqueous Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution: This will neutralize any remaining acidic impurities, such as hydrochloric acid. Add the bicarbonate solution carefully as effervescence (CO₂ evolution) may occur.
-
Water: To wash away any remaining water-soluble impurities.
-
Saturated sodium chloride (brine) solution: To facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water from the organic layer.[1]
-
4. Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Given the thermal lability of some benzyl chlorides, vacuum distillation is often preferred to minimize decomposition.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Choice depends on the reaction solvent and product solubility. |
| Washing Solutions | Saturated NaHCO₃, Water, Brine | Applied sequentially to neutralize acid, remove water-soluble impurities, and aid in drying. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Ensure the organic layer is thoroughly dried before solvent evaporation. |
| Purification Method | Vacuum Distillation, Column Chromatography | Vacuum distillation is often preferred to avoid thermal decomposition. |
| Boiling Point | Approx. 280 °C (literature value, likely at atmospheric pressure) | Distillation should be performed under vacuum to lower the boiling point and prevent decomposition. |
| Expected Yield | 70-90% | Yields can vary significantly based on reaction conditions and the efficiency of the workup. |
| Purity (Post-Workup) | >95% (after purification) | Purity should be assessed by appropriate analytical techniques (e.g., GC-MS, NMR). |
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Guide & FAQs
Q1: My product seems to be decomposing during distillation, what can I do?
A1: Benzyl chlorides can be thermally unstable. If you observe decomposition (e.g., darkening of the liquid, evolution of HCl gas) during distillation, ensure you are using a high-vacuum system to lower the boiling point. Also, minimize the time the compound is exposed to high temperatures. Flash column chromatography on silica gel can be a milder alternative for purification.
Q2: I'm getting a low yield after the workup. What are the possible reasons?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the initial reaction has gone to completion before starting the workup.
-
Product hydrolysis: The chloromethyl group can be susceptible to hydrolysis back to the hydroxymethyl group, especially in the presence of water and if the mixture is not kept cold during the initial quenching and washing steps.
-
Insufficient extraction: Ensure you are performing multiple extractions with an adequate volume of organic solvent to fully recover the product from the aqueous layer.
-
Loss during purification: If using column chromatography, ensure the chosen solvent system provides good separation without excessive band broadening.
Q3: An emulsion formed during the aqueous wash. How can I break it?
A3: Emulsions are common during the extraction of crude reaction mixtures. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the mixture instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: How do I confirm the purity of my final product?
A4: The purity of this compound should be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Q5: What are the main impurities I should look out for?
A5: Common impurities can include:
-
Starting material: Unreacted Ethyl 4-(hydroxymethyl)benzoate.
-
Hydrolysis product: 4-(Hydroxymethyl)benzoic acid or its ethyl ester, formed during the workup.
-
Over-chlorinated byproducts: Although less common for this specific substrate, dichlorinated species could potentially form.
-
Polymerization products: Benzyl halides can sometimes self-condense, especially at elevated temperatures.
References
Removing unreacted starting materials from Ethyl 4-(chloromethyl)benzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of Ethyl 4-(chloromethyl)benzoate, focusing on the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities largely depend on the synthetic route.
-
From the chlorination of ethyl 4-methylbenzoate: The primary impurity is typically unreacted ethyl 4-methylbenzoate. Dichlorinated byproducts may also be present.
-
From the esterification of 4-(chloromethyl)benzoic acid with ethanol: Common impurities include unreacted 4-(chloromethyl)benzoic acid and residual acid catalyst.
Q2: I see an oily residue along with my solid product. What is it and how can I remove it?
A2: An oily residue is often unreacted ethyl 4-methylbenzoate, which has a lower melting point than the desired product. This can typically be removed by recrystallization or column chromatography.
Q3: My purified product still shows a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of residual impurities. Further purification steps, such as a second recrystallization or column chromatography, are recommended to improve purity.
Q4: Can I use water to wash the crude product?
A4: Yes, a wash with water can help remove water-soluble impurities. If an acid catalyst was used, a wash with a mild base like sodium bicarbonate solution is effective for its removal. However, be aware that the chloromethyl group can be susceptible to hydrolysis, so prolonged exposure to water or strong bases should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete reaction or inefficient initial purification. | Perform recrystallization or column chromatography. |
| Presence of Starting Material (Ethyl 4-methylbenzoate) | Incomplete chlorination reaction. | Purify using column chromatography, as the polarity difference between the starting material and the product is significant. |
| Presence of Starting Material (4-(chloromethyl)benzoic acid) | Incomplete esterification. | Perform an extraction with a weak base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Product is an Oil or Sticky Solid | Significant amount of impurities lowering the melting point. | Attempt to purify a small sample by trituration with a cold non-polar solvent like hexane to induce crystallization and remove soluble impurities. Follow with recrystallization or column chromatography. |
| Decomposition During Purification | The chloromethyl group is sensitive to heat and nucleophiles. | Avoid high temperatures during distillation or solvent removal. Use non-nucleophilic solvents and bases where possible. |
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying this compound if the impurities have different solubilities than the product.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as hexane or a mixture of ethyl acetate and hexane.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a highly effective method for separating the product from impurities with different polarities.
Experimental Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis Data
The following table summarizes typical purity levels achieved with different purification methods.
| Purification Method | Starting Purity (Typical) | Purity After Purification (Typical) | Key Impurities Removed |
| Single Recrystallization | 85-90% | >95% | Unreacted starting materials with different solubility profiles. |
| Column Chromatography | 85-90% | >98% | A wide range of impurities, including those with similar solubility but different polarity. |
| Aqueous Wash (e.g., NaHCO₃) | Varies | Varies | Acidic impurities like 4-(chloromethyl)benzoic acid or acid catalyst. |
Purification Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Best practices for handling the moisture sensitivity of Ethyl 4-(chloromethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the moisture sensitivity of Ethyl 4-(chloromethyl)benzoate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimentation due to the compound's sensitivity to moisture.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary cause of degradation for this compound?
-
A1: The primary cause of degradation is exposure to moisture. This compound is susceptible to hydrolysis, which can affect both the chloromethyl and the ethyl ester functional groups. The chloromethyl group is particularly reactive towards water.
-
-
Q2: What are the degradation products of this compound upon exposure to moisture?
-
A2: Upon exposure to moisture, this compound can hydrolyze to form Ethyl 4-(hydroxymethyl)benzoate and hydrochloric acid.[1][2] Under more vigorous conditions, such as in the presence of acid or base catalysts and heat, the ethyl ester can also hydrolyze to 4-(chloromethyl)benzoic acid and ethanol, or further to 4-(hydroxymethyl)benzoic acid.
-
-
Q3: How should I store this compound to ensure its stability?
-
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[3]
-
-
Q4: Can I handle this compound on the open bench?
-
A4: It is strongly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to minimize exposure to atmospheric moisture. If brief handling in the open is unavoidable, it should be done in a fume hood with minimal exposure time.
-
-
Q5: What are the signs of degradation?
-
A5: Degradation may not be visually obvious initially. However, the presence of degradation products can be confirmed by analytical techniques such as NMR, IR, or chromatography. A common indicator of hydrolysis of the chloromethyl group is the presence of hydrochloric acid, which can be detected by its corrosive nature or by using an appropriate indicator. The formation of solid precipitates (e.g., 4-(hydroxymethyl)benzoic acid) upon prolonged exposure to moisture is also a sign of degradation.
-
Troubleshooting Common Experimental Issues
-
Issue 1: Inconsistent reaction yields or formation of unexpected byproducts.
-
Possible Cause: Degradation of this compound due to moisture contamination in reagents, solvents, or glassware.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Handle this compound and dispense it under an inert atmosphere (glovebox or Schlenk line).
-
Verify the purity of the starting material before use.
-
-
-
Issue 2: The reaction mixture becomes acidic.
-
Possible Cause: Hydrolysis of the chloromethyl group, which produces hydrochloric acid.[1]
-
Troubleshooting Steps:
-
Strictly follow moisture-free handling procedures.
-
If the reaction is not sensitive to a non-nucleophilic base, consider adding a proton sponge to neutralize any in-situ generated acid.
-
If possible, perform the reaction at a lower temperature to reduce the rate of hydrolysis.
-
-
-
Issue 3: Difficulty in purifying the desired product.
-
Possible Cause: The presence of polar degradation products, such as Ethyl 4-(hydroxymethyl)benzoate or 4-(hydroxymethyl)benzoic acid, which can complicate chromatographic separation.
-
Troubleshooting Steps:
-
Minimize degradation by adhering to strict anhydrous techniques.
-
If degradation has occurred, consider a purification strategy that separates the nonpolar desired product from the more polar impurities, such as a different solvent system for chromatography or a liquid-liquid extraction.
-
-
Data Presentation
Due to the lack of specific published kinetic data for the hydrolysis of this compound under varying humidity and temperature, the following table summarizes the expected qualitative stability based on the general reactivity of benzyl chlorides and ethyl esters.
| Condition | Relative Stability of Chloromethyl Group | Relative Stability of Ethyl Ester Group | Primary Degradation Product(s) |
| Ambient Temperature, Low Humidity (<10% RH) | High | Very High | Minimal degradation |
| Ambient Temperature, Moderate Humidity (40-60% RH) | Moderate | High | Ethyl 4-(hydroxymethyl)benzoate, HCl |
| Ambient Temperature, High Humidity (>80% RH) | Low | High | Ethyl 4-(hydroxymethyl)benzoate, HCl |
| Elevated Temperature (e.g., 50°C), Low Humidity | Moderate to High | High | Minimal degradation |
| Elevated Temperature (e.g., 50°C), High Humidity | Very Low | Moderate | Ethyl 4-(hydroxymethyl)benzoate, HCl, potentially 4-(hydroxymethyl)benzoic acid |
| Aqueous Solution (Neutral pH) | Very Low | Moderate to High | Ethyl 4-(hydroxymethyl)benzoate, HCl |
| Aqueous Solution (Acidic pH) | Very Low | Moderate | Ethyl 4-(hydroxymethyl)benzoate, HCl, 4-(chloromethyl)benzoic acid |
| Aqueous Solution (Basic pH) | Very Low | Low | Ethyl 4-(hydroxymethyl)benzoate, 4-(chloromethyl)benzoate salt |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling and dispensing this compound to minimize moisture exposure.
Materials:
-
This compound in a sealed container
-
Dry, nitrogen-flushed glovebox or a Schlenk line setup
-
Oven-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Anhydrous solvent
-
Septa
-
Nitrogen or Argon gas source
Procedure:
-
Preparation:
-
Dry all necessary glassware in an oven at >120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
If using a Schlenk line, ensure the manifold is properly purged with inert gas.
-
Transfer the sealed container of this compound and other necessary equipment into the glovebox antechamber and purge according to the glovebox protocol.
-
-
Dispensing in a Glovebox:
-
Inside the glovebox, carefully open the container of this compound.
-
Using a clean, dry spatula or a dry syringe, transfer the desired amount of the compound to a pre-weighed, dry reaction vessel.
-
Tightly reseal the container of this compound immediately after use.
-
Dissolve the dispensed compound in an anhydrous solvent if required for the reaction.
-
-
Dispensing using a Schlenk Line:
-
If the container has a septum-sealed cap, it can be handled on a Schlenk line.
-
Ensure a positive pressure of inert gas is maintained in the reaction flask.
-
Pierce the septum of the this compound container with a needle connected to a source of inert gas to create a positive pressure.
-
Use a dry, inert gas-flushed syringe to withdraw the desired volume of the compound (if it is a liquid at room temperature) or a solution of the compound.
-
Quickly transfer the contents of the syringe to the reaction flask by piercing the septum on the flask.
-
Remove the syringe and flush it with inert gas.
-
Protocol 2: Monitoring Degradation by Thin Layer Chromatography (TLC)
This protocol can be used to qualitatively assess the purity of this compound and detect the presence of the primary hydrolysis product, Ethyl 4-(hydroxymethyl)benzoate.
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Sample of this compound
-
(Optional) Standard sample of Ethyl 4-(hydroxymethyl)benzoate
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
TLC Plate Spotting:
-
Using a capillary tube, spot a small amount of the prepared sample solution onto the baseline of the TLC plate.
-
If available, spot a reference standard of Ethyl 4-(hydroxymethyl)benzoate alongside the sample.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the TLC plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
-
Interpretation:
-
This compound is less polar than its hydrolysis product, Ethyl 4-(hydroxymethyl)benzoate. Therefore, the spot corresponding to the pure compound will have a higher Rf value (travel further up the plate) than the spot for the degradation product.
-
The presence of a spot with a lower Rf value indicates degradation.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Recommended workflow for handling this compound.
References
Challenges and solutions for scaling up Ethyl 4-(chloromethyl)benzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis and scale-up of Ethyl 4-(chloromethyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on potential causes and recommended solutions. The primary synthetic route considered is a two-step process: (1) Fischer esterification of 4-methylbenzoic acid to form ethyl 4-methylbenzoate, and (2) subsequent side-chain chlorination.
| Problem ID | Issue | Potential Cause(s) | Recommended Action(s) |
| TSC-ECB-001 | Low yield during esterification step. | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[1][2]2. Insufficient catalyst: The acid catalyst concentration directly impacts the reaction rate.[3]3. Water in reactants/glassware: Water can shift the equilibrium back towards the starting materials. | 1. Remove water: Use a Dean-Stark apparatus during reflux to continuously remove water as it forms.[3] Alternatively, use a large excess of the alcohol reactant (ethanol) to shift the equilibrium forward.[1]2. Optimize catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[3]3. Use dry reagents: Ensure all reactants (especially ethanol) and glassware are anhydrous. |
| TSC-ECB-002 | Low yield or stalled chlorination step. | 1. Inactive radical initiator: The initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed.2. Insufficient light source: Photochemical initiation requires a suitable UV lamp.3. Presence of radical inhibitors: Impurities in the starting material or solvent (e.g., phenols, oxygen) can quench the radical reaction.4. Suboptimal temperature: The reaction temperature must be sufficient to decompose the initiator but not so high as to cause side reactions. | 1. Use fresh initiator: Use a fresh batch of the radical initiator. For benzoyl peroxide, ensure it is stored correctly.[4]2. Verify light source: Ensure the lamp is functioning correctly and is of the appropriate wavelength for initiation.3. Purify reagents: Use purified solvents and ensure the ethyl 4-methylbenzoate starting material is free of inhibitors. Degas the reaction mixture with nitrogen or argon before heating.4. Strict temperature control: Maintain the reaction temperature within the optimal range for the chosen initiator (e.g., ~77°C for AIBN in CCl₄). |
| TSC-ECB-003 | Formation of dichlorinated or trichlorinated byproducts. | 1. Excess chlorinating agent: Using a molar excess of the chlorinating agent (e.g., SO₂Cl₂, NCS) increases the likelihood of multiple chlorinations.2. Prolonged reaction time: Allowing the reaction to proceed long after the starting material is consumed can lead to over-chlorination of the product. | 1. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent.2. Monitor reaction progress: Closely monitor the reaction using techniques like TLC, GC, or ¹H NMR to stop it once the starting material is consumed.[4] |
| TSC-ECB-004 | Formation of ring-chlorinated byproducts. | 1. Incorrect reaction conditions: Using ionic chlorination conditions (e.g., Lewis acids) instead of radical conditions will favor aromatic ring substitution.2. Decomposition of chlorinating agent: Some chlorinating agents can generate species that lead to electrophilic aromatic substitution, especially at high temperatures. | 1. Ensure radical conditions: The reaction must be run under conditions that favor free-radical formation (initiator, light). Avoid any Lewis acid contaminants.2. Select appropriate agent: Use a reliable radical chlorinating agent like N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) with a radical initiator. |
| TSC-ECB-005 | Product decomposition during workup or distillation. | 1. Thermal instability: The benzylic chloride is reactive and can be susceptible to decomposition or polymerization at high temperatures.2. Hydrolysis: Presence of water during workup or purification can hydrolyze the product to the corresponding alcohol and the ester to the carboxylic acid. | 1. Avoid high temperatures: Use vacuum distillation for purification to lower the boiling point and minimize thermal stress.[5]2. Perform anhydrous workup: Use anhydrous solvents and drying agents (e.g., MgSO₄, Na₂SO₄) during the workup. Wash with a mild base (e.g., NaHCO₃ solution) to neutralize any acid, followed by a brine wash to aid phase separation.[3] |
| TSC-ECB-006 | Safety hazards during scale-up. | 1. Corrosive reagents: Thionyl chloride and sulfuryl chloride are highly corrosive and react violently with water.[6]2. Exothermic reaction: The chlorination reaction can be exothermic, leading to a runaway reaction if not properly controlled.3. Toxic off-gassing: The reaction can release HCl and/or SO₂ gas. | 1. Use appropriate PPE: Handle corrosive reagents in a well-ventilated fume hood while wearing protective gloves, clothing, and eye/face protection.[6][7]2. Ensure proper cooling: Use a reactor with adequate cooling capacity and add reagents dropwise to control the internal temperature.[8]3. Gas scrubbing: Equip the reactor with a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize acidic gases. |
Data & Experimental Protocols
Data Presentation
Table 1: Comparison of Typical Side-Chain Chlorination Conditions
| Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride, Benzene | 70 - 85 | 75 - 90 | Efficient but produces HCl and SO₂ gas. Requires careful monitoring to avoid over-chlorination. |
| N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Carbon Tetrachloride | 75 - 85 | 70 - 85 | Milder and easier to handle solid reagent. The succinimide byproduct is easily filtered off. |
| Chlorine Gas (Cl₂) | UV Light (Spotlight) | Carbon Tetrachloride | 0 - 10 | 80 - 95 | Potentially high yielding but requires specialized equipment for handling gas and photochemical reactions. Can be difficult to control stoichiometry on a large scale.[9] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methylbenzoate
This protocol is based on the principles of Fischer esterification.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-methylbenzoic acid (1.0 eq), absolute ethanol (4.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the acid weight).[1]
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude ethyl 4-methylbenzoate can be purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound via Radical Chlorination
This protocol uses N-Chlorosuccinimide (NCS) for side-chain chlorination.
-
Reactant Charging: To a three-neck flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add ethyl 4-methylbenzoate (1.0 eq), N-Chlorosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of benzoyl peroxide (approx. 0.02 eq).[4]
-
Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC or GC analysis.[4] The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[4]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.
Visualizations
Caption: Overall Synthesis Workflow.
Caption: Troubleshooting Low Chlorination Yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the chlorination step? A1: The three most critical parameters for scaling up the radical chlorination are:
-
Heat Management: The reaction can be exothermic. A large-scale reactor must have sufficient cooling capacity to dissipate the heat and prevent a runaway reaction. Reagent addition should be controlled and monitored.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like di- and tri-chlorination.[3] Ensure the agitation is sufficient for the reactor volume.
-
Stoichiometry Control: Precise control over the addition of the chlorinating agent is crucial to maximize the yield of the mono-chlorinated product and minimize over-chlorination. This is often achieved through slow, controlled addition via a pump.
Q2: Can solvents other than carbon tetrachloride be used for the chlorination? A2: Yes. Due to the toxicity and environmental concerns of carbon tetrachloride, alternative solvents are often preferred in industrial settings. Solvents like benzene, cyclohexane, or dichlorobenzene can be effective for radical chlorination. The choice of solvent will influence the reaction temperature (as it's often run at reflux) and may affect solubility and reaction kinetics. Pilot experiments are necessary to validate a new solvent system.
Q3: What is the best method for purifying this compound at an industrial scale? A3: For large-scale purification, vacuum distillation is the most common and effective method. It allows for efficient separation from less volatile impurities (like the starting material or di-chlorinated byproducts) and non-volatile components (like initiator residue) at a lower temperature, which minimizes the risk of thermal decomposition of the heat-sensitive product.[5] Recrystallization can also be employed if the crude product is a solid and a high-purity solvent system is identified.
Q4: Are there any specific safety precautions for handling this compound? A4: Yes. This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[6][7] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact, immediately flush the affected area with plenty of water.[7]
Q5: Can this compound be synthesized via chlorination of 4-(chloromethyl)benzoic acid followed by esterification? A5: While possible, this route is generally less favorable. The intermediate, 4-(chloromethyl)benzoic acid, is a bifunctional molecule. During the esterification step, the reactive benzylic chloride moiety can participate in side reactions, especially under the acidic conditions and elevated temperatures of Fischer esterification, potentially leading to polymerization or other unwanted byproducts. The preferred route is to protect the carboxylic acid as an ester first, which is generally stable to radical chlorination conditions, and then perform the side-chain chlorination.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
Troubleshooting low conversion rates in reactions involving Ethyl 4-(chloromethyl)benzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Ethyl 4-(chloromethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is showing low conversion. What are the common causes?
A1: Low conversion rates in reactions with this compound, a benzylic halide, can stem from several factors. The reaction can proceed through either an SN1 or SN2 mechanism, and the optimal conditions depend on the chosen pathway.[1][2] Key factors influencing the reaction outcome include:
-
Nature of the Nucleophile: Strong, negatively charged nucleophiles favor the SN2 pathway, while weak, neutral nucleophiles like water or alcohols favor the SN1 mechanism.[3][4]
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol, methanol) favor SN1 reactions by stabilizing the carbocation intermediate.[3][5]
-
Leaving Group Ability: While the chloride in this compound is a reasonably good leaving group, its departure is a critical step.[3][6][7]
-
Steric Hindrance: Although the primary benzylic carbon is not highly hindered, bulky nucleophiles can slow down the SN2 reaction rate.[8]
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete reactions.
-
Presence of Moisture: Moisture can hydrolyze the starting material or react with organometallic reagents, reducing the yield.
Q2: How do I determine if my reaction is proceeding via an SN1 or SN2 mechanism?
A2: The reaction mechanism can be inferred from the reaction conditions and the structure of your nucleophile.
-
SN2 Conditions: Strong nucleophile (e.g., alkoxides, thiolates, amines), polar aprotic solvent, and moderate temperature. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Conditions: Weak nucleophile (e.g., water, alcohols), polar protic solvent, and potentially elevated temperatures. The rate-determining step is the formation of the stable benzylic carbocation, which is stabilized by resonance with the benzene ring.[1][3] The reaction rate is primarily dependent on the substrate concentration.
Q3: What are common side reactions to be aware of?
A3: Besides the desired substitution, several side reactions can occur, leading to low yields of the target product:
-
Elimination (E1 or E2): While less common for primary benzylic halides, elimination reactions can occur, especially with bulky, strongly basic nucleophiles.
-
Over-alkylation: If the product of the reaction is also nucleophilic (e.g., a primary or secondary amine), it can react further with the starting material.
-
Reaction with the Ester Group: Strong nucleophiles or harsh basic/acidic conditions can lead to hydrolysis or transesterification of the ethyl ester group.[9]
-
Impurity-Driven Reactions: Impurities in the starting material, such as benzaldehyde or benzyl alcohol, can lead to undesired byproducts.[10]
Troubleshooting Guides
Low Conversion Rate in Nucleophilic Substitution
Problem: The reaction of this compound with a nucleophile results in a low yield of the desired product, with a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Quantitative Data Summary:
The following table provides a summary of expected yields for nucleophilic substitution reactions with benzylic halides under various conditions. Note that specific yields for this compound may vary.
| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Reaction Type |
| Thiophenol | Acetonitrile | Room Temp | Good to Excellent | SN2 |
| Substituted Thiols | DMSO | 60 | 65-90[11] | SN2 |
| Amines (e.g., piperidine) | 80% aq. DMSO | 25 | Varies | SNAr-like |
| Alkoxides (e.g., NaOEt) | Ethanol | Varies | Good | SN1/SN2 |
Key Experimental Protocols
General Protocol for SN2 Reaction with a Thiol Nucleophile
This protocol is adapted from procedures for similar substrates.[11]
-
Reaction Setup: To a stirred suspension of a suitable base (e.g., potassium carbonate, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add the thiol nucleophile (1.1 eq).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 8-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
General Protocol for SN1 Reaction with an Alcohol (Solvolysis)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar protic solvent which also acts as the nucleophile (e.g., ethanol).
-
Heating: Heat the reaction mixture to reflux and stir for several hours to days.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the excess alcohol under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Application in Drug Development: EGFR Kinase Inhibitors
Derivatives of this compound can serve as scaffolds in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. For instance, the epidermal growth factor receptor (EGFR) signaling pathway is a key target in the treatment of non-small cell lung cancer (NSCLC).[1][3][6] The general structure of many EGFR inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase domain. The 4-(substituted methyl)benzoate moiety can be incorporated into these structures to interact with the solvent-exposed region of the active site, potentially improving potency and selectivity.
EGFR Signaling Pathway and Inhibition:
Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.
References
- 1. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis of Ethyl 4-(chloromethyl)benzoate
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical aspect of quality control and process development. Ethyl 4-(chloromethyl)benzoate, a key building block in the synthesis of various pharmaceutical and specialty chemicals, requires robust analytical methods to ensure its suitability for downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound is typically synthesized via the esterification of 4-(chloromethyl)benzoic acid with ethanol. Potential impurities in the final product can include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main component from these potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a boiling point of 280°C, it is well-suited for GC analysis.[1] The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive identification of the eluted components based on their mass-to-charge ratio.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a stock solution of 2 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
Alternative Analytical Techniques
While GC-MS is a primary method for the purity assessment of this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC method can be employed.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be used. For simplicity, an isocratic method is presented here: 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure and can detect impurities that may not be easily observed by chromatographic techniques. While not a primary method for routine purity checks due to lower sensitivity for trace impurities compared to chromatographic methods, it is excellent for confirming the identity of the main component and for quantifying major impurities without the need for reference standards of the impurities.
Comparative Data Analysis
The following table summarizes the expected performance of GC-MS and HPLC for the purity analysis of a hypothetical batch of this compound.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Purity Assay (%) | 99.5 | 99.3 |
| Limit of Detection (LOD) | Low ppb range | High ppb to low ppm range |
| Limit of Quantification (LOQ) | High ppb range | Low to mid ppm range |
| Key Advantages | High sensitivity and specificity, definitive peak identification. | Wide applicability, suitable for non-volatile impurities, robust for routine analysis. |
| Key Limitations | Requires analyte to be volatile and thermally stable. | Lower specificity than MS, potential for co-elution of impurities with similar UV spectra. |
| Impurity Profiling | Excellent for identifying volatile and semi-volatile impurities. | Good for detecting non-volatile and polar impurities. |
Visualizing the Workflow
The logical flow of the purity analysis process can be visualized to better understand the decision-making and experimental steps involved.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Conclusion
For the purity analysis of this compound, GC-MS stands out as a highly specific and sensitive method, capable of both quantifying the main component and identifying volatile and semi-volatile impurities. HPLC serves as an excellent orthogonal technique, particularly for the detection of non-volatile or thermally sensitive impurities, thus providing a more complete purity profile. NMR spectroscopy is invaluable for unequivocal structural confirmation. The choice of method will depend on the specific requirements of the analysis; however, for comprehensive quality control in a drug development setting, a combination of these techniques is recommended to ensure the highest level of confidence in the purity of this compound.
References
Reactivity Face-Off: Ethyl 4-(chloromethyl)benzoate vs. Benzyl Chloride in Nucleophilic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. Benzylic halides are a cornerstone class of reagents, frequently employed as precursors for a diverse array of functional group transformations. This guide presents an in-depth, objective comparison of the reactivity of two key benzylic halides: Ethyl 4-(chloromethyl)benzoate and the archetypal benzyl chloride. This analysis, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity
Benzyl chloride, a primary benzylic halide, serves as a fundamental benchmark for reactivity in nucleophilic substitution reactions. Its reactivity is well-characterized and proceeds readily through both S(_N)1 and S(_N)2 mechanisms, the preference for which is dictated by the reaction conditions. In contrast, this compound, also a primary benzylic halide, introduces an electron-withdrawing ethyl carboxylate group at the para position of the benzene ring. This substituent significantly influences the electronic properties of the molecule, thereby altering its reactivity profile compared to the unsubstituted benzyl chloride.
The core of the reactivity difference lies in the electronic effect of the para-substituent. Electron-donating groups tend to stabilize the carbocation intermediate formed in an S(_N)1 reaction, thus accelerating the reaction rate. Conversely, electron-withdrawing groups, such as the ethyl carboxylate group in this compound, destabilize this carbocation, leading to a marked decrease in the rate of S(_N)1 reactions. For S(_N)2 reactions, the effect of substituents is generally less pronounced but still significant, with electron-withdrawing groups slightly retarding the reaction rate.
Quantitative Reactivity Comparison
| Compound | Para-Substituent | First-Order Rate Constant (k({solv}), s
| Relative Reactivity (vs. Benzyl Chloride) |
| 4-Methoxybenzyl chloride | -OCH({3}) | 2.2 | ~2200 |
| Benzyl Chloride | -H | ~1 x 10
| 1.0 |
| 4-Chlorobenzyl chloride | -Cl | 3.5 x 10
| 0.35 |
| 3,4-Dinitrobenzyl chloride | -NO({2}) (meta and para) | 1.1 x 10
| 1.1 x 10
|
| This compound | -COOEt | Predicted to be < 1 x 10
| < 1.0 |
Data for substituted benzyl chlorides is sourced from a study on the solvolysis of ring-substituted benzyl chlorides.[1][2][3] The rate constant for benzyl chloride is an estimation based on the provided data for substituted derivatives.
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative means to predict the effect of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k(_{0})) = σρ
where k is the rate constant for the substituted reactant, k(_{0}) is the rate constant for the unsubstituted reactant (benzyl chloride), σ is the substituent constant (which is positive for electron-withdrawing groups and negative for electron-donating groups), and ρ is the reaction constant (which is negative for reactions that are accelerated by electron-donating groups, such as S(N)1 solvolysis). For the solvolysis of benzyl chlorides, the large negative ρ value indicates a high sensitivity to substituent effects and the development of a positive charge in the transition state. Given the positive σ value for a para-ethoxycarbonyl group, the Hammett equation predicts that this compound will have a smaller rate constant (k) than benzyl chloride (k({0})).
Experimental Protocols
A widely used and reliable method for determining the rates of solvolysis for benzylic halides is the conductometric method. This technique leverages the increase in conductivity of the solution as the reaction progresses and ionic products are formed.
Conductometric Method for Determining Solvolysis Rates
Objective: To measure the first-order rate constant for the solvolysis of a benzylic halide in a given solvent system.
Materials:
-
Benzylic halide (e.g., this compound or benzyl chloride)
-
High-purity solvent (e.g., 20% acetonitrile in water, v/v)
-
Conductivity meter with a suitable probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Reaction cell
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture with high precision using volumetric glassware.
-
Temperature Equilibration: Place a sealed vessel containing the solvent in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) until thermal equilibrium is reached.
-
Conductivity Meter Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated solvent into the reaction cell containing a magnetic stir bar.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
Inject a small, accurately measured amount of the benzylic halide substrate into the stirred solvent to initiate the reaction. The initial concentration of the halide should be low (e.g., ~10
M) to ensure first-order kinetics.−4
-
-
Data Acquisition: Record the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
Determination of the Rate Constant: The first-order rate constant (k) is determined by plotting ln(G({\infty}) - G({t})) versus time (t), where G({t}) is the conductance at time t, and G({\infty}) is the conductance at infinite time (reaction completion). The slope of the resulting straight line is equal to -k.
Factors Influencing Reactivity: A Visual Representation
The reactivity of these benzylic chlorides is a function of several interconnected factors, primarily electronic effects and the stability of the reaction intermediates or transition states.
Caption: Logical relationship of factors affecting reactivity.
Conclusion
The comparative analysis reveals a clear distinction in the reactivity of this compound and benzyl chloride, primarily governed by the electronic nature of the para-substituent. Benzyl chloride stands as a versatile and reactive substrate for nucleophilic substitutions, readily proceeding through both S(_N)1 and S(_N)2 pathways. In stark contrast, the presence of the electron-withdrawing ethyl carboxylate group in this compound significantly deactivates the molecule towards S(_N)1 reactions by destabilizing the incipient carbocation. Consequently, its reactivity is considerably lower than that of benzyl chloride, and it is expected to react predominantly through an S(_N)2 mechanism, albeit at a slower rate.
For synthetic strategies requiring a benzylic electrophile, the choice between these two reagents will have profound implications. Where rapid substitution is desired and the reaction conditions can be tailored to favor either S(_N)1 or S(_N)2 pathways, benzyl chloride remains the superior choice. However, in scenarios where a less reactive, more selective S(_N)2 reaction is necessary, or where the functionality of the ethyl benzoate moiety is a desired component of the final product, this compound presents a viable, albeit less reactive, alternative. This guide provides the foundational data and experimental context to assist researchers in navigating these synthetic decisions effectively.
References
- 1. prepchem.com [prepchem.com]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 4-(chloromethyl)benzoate and Ethyl 4-(bromomethyl)benzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Among the versatile building blocks available, benzylic halides play a crucial role in the construction of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of two closely related and widely used reagents: Ethyl 4-(chloromethyl)benzoate and Ethyl 4-(bromomethyl)benzoate. We will delve into their physical and chemical properties, reactivity, synthesis, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for their proper handling, storage, and application in chemical reactions. The following table summarizes the key properties of this compound and Ethyl 4-(bromomethyl)benzoate.
| Property | This compound | Ethyl 4-(bromomethyl)benzoate |
| CAS Number | 1201-90-7 | 26496-94-6 |
| Molecular Formula | C₁₀H₁₁ClO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 198.65 g/mol | 243.10 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Colorless to pale yellow liquid/solid |
| Boiling Point | 280 °C | ~138-140 °C @ 2 mmHg |
| Density | ~1.17 g/cm³ | ~1.4 g/cm³ |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| Safety Hazards | Causes severe skin burns and eye damage | Causes severe skin burns and eye damage, Harmful if swallowed |
Reactivity in Nucleophilic Substitution: The Halogen's Influence
The primary utility of both this compound and Ethyl 4-(bromomethyl)benzoate lies in their susceptibility to nucleophilic substitution reactions at the benzylic carbon. This reactivity allows for the introduction of a wide array of functional groups, making them invaluable intermediates in multi-step syntheses.
The key difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group. In nucleophilic substitution reactions, the facility of the leaving group's departure is a critical factor influencing the reaction rate. Bromide is a better leaving group than chloride. This is because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge as it departs.
Consequently, Ethyl 4-(bromomethyl)benzoate is generally more reactive towards nucleophiles than this compound . This enhanced reactivity can be advantageous in situations where a milder reaction condition or a faster reaction rate is desired. However, the higher reactivity of the bromo- compound can also lead to increased side reactions and requires more careful control of reaction conditions to avoid unwanted byproducts. The choice between the two reagents often involves a trade-off between reactivity and stability/selectivity.
Caption: Comparative reactivity in nucleophilic substitution.
Synthesis of the Reagents: Experimental Protocols
Both compounds can be synthesized from commercially available starting materials. Below are representative experimental protocols for their preparation.
Synthesis of Ethyl 4-(bromomethyl)benzoate
A common and efficient method for the synthesis of Ethyl 4-(bromomethyl)benzoate is the free-radical bromination of Ethyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.
Caption: Synthesis workflow for Ethyl 4-(bromomethyl)benzoate.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02-0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure Ethyl 4-(bromomethyl)benzoate.
Synthesis of this compound
This compound can be synthesized via a few different routes. One common method involves the esterification of 4-(chloromethyl)benzoic acid with ethanol. The 4-(chloromethyl)benzoic acid can be prepared by the free-radical chlorination of p-toluic acid. An alternative is the direct chlorination of ethyl 4-methylbenzoate, though this can sometimes lead to mixtures of chlorinated products. A more controlled synthesis involves the conversion of 4-(chloromethyl)benzoic acid to its acid chloride followed by reaction with ethanol.
Caption: Synthetic routes to this compound.
Experimental Protocol (via Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.
Applications in Drug Synthesis: Case Studies
Both reagents are pivotal intermediates in the synthesis of numerous blockbuster drugs. Their ability to act as electrophilic building blocks for the introduction of the ethyl benzoyl moiety is a cornerstone of many synthetic strategies.
Ethyl 4-(bromomethyl)benzoate in the Synthesis of Olmesartan
Olmesartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. A key step in its synthesis involves the alkylation of an imidazole derivative with a biphenyl bromide intermediate. While the final alkylating agent used in many industrial syntheses is a more complex biphenyl bromide, the fundamental reactivity is exemplified by the use of benzyl bromide type structures. Ethyl 4-(bromomethyl)benzoate serves as a model for this type of transformation and is structurally related to key intermediates. For instance, the synthesis of Olmesartan involves the N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[1][2] The high reactivity of the bromomethyl group ensures an efficient coupling reaction.
This compound in the Synthesis of Telmisartan
Telmisartan is another widely prescribed ARB for the management of hypertension. In some synthetic routes leading to Telmisartan, a key step involves the alkylation of a benzimidazole derivative. While various alkylating agents are employed in different synthetic strategies, intermediates bearing a chloromethylphenyl group are utilized. For example, an improved synthesis of Telmisartan has been developed using 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole as a key intermediate.[3] The chloromethyl group in this intermediate provides the necessary electrophilic site for the crucial C-N bond formation. The choice of the chloro- derivative in this context might be dictated by factors such as the stability of the intermediate, cost, and the specific reaction conditions of the multi-step synthesis.
Conclusion
The choice between these two reagents will depend on the specific requirements of the synthesis:
-
Ethyl 4-(bromomethyl)benzoate is preferred when higher reactivity is desired, potentially allowing for milder reaction conditions and faster reaction times.
-
This compound , being more stable and less expensive, may be the reagent of choice for large-scale industrial processes where cost and handling are significant factors, and its reactivity is sufficient for the desired transformation.
Ultimately, a careful consideration of the reaction kinetics, desired yield, cost, and stability of intermediates will guide the synthetic chemist in selecting the most appropriate reagent for their specific application.
References
Quantitative Analysis of Ethyl 4-(chloromethyl)benzoate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Ethyl 4-(chloromethyl)benzoate, a key intermediate in organic synthesis, is crucial for ensuring reaction efficiency, product purity, and overall quality control. This guide provides a comparative overview of the primary quantitative analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler, more accessible method, UV-Vis Spectrophotometry, is also discussed as a potential alternative for specific applications.
The performance data and experimental protocols presented herein are based on established methods for structurally similar aromatic esters and benzoate compounds, offering a solid foundation for method development and selection.
Comparison of Quantitative Method Performance
The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the instrumentation available. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic esters like this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | µg/mL to mg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Throughput | Moderate to High (with UPLC) | Moderate | High |
| Cost | Moderate | High | Low |
| Sample Derivatization | Not usually required | May be required for improved volatility | Not required |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds such as aromatic esters.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: ~235 nm (This should be optimized by determining the λmax of this compound).
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like dichloromethane or ethyl acetate to a known concentration.[1]
-
Standard Preparation: Prepare a stock solution of the reference standard in the same solvent and dilute to create calibration standards.[1]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
-
-
Analysis and Quantification:
-
Inject the prepared samples and standards into the GC-MS system.
-
For quantitative analysis in SIM mode, monitor characteristic ions of this compound.
-
Construct a calibration curve by plotting the peak area of the selected ion versus the concentration of the standards.
-
Determine the concentration in the sample from the calibration curve.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible method, suitable for the quantification of this compound in simple matrices where interfering substances are minimal.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
Reagents:
-
Methanol or Ethanol (UV grade)
-
This compound reference standard
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the same solvent.
-
Create a series of standard solutions of known concentrations by serial dilution.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the solvent to obtain a concentration that falls within the range of the prepared standards.
-
-
Measurement and Quantification:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample solution using the calibration curve and the measured absorbance.
-
Visualizing the Analytical Workflow
To visually represent the procedural steps of the key analytical methods, the following diagrams have been generated.
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.
References
A Comparative Guide to Analytical Methods for Monitoring Ethyl 4-(chloromethyl)benzoate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-(chloromethyl)benzoate is a critical step in the production of various active pharmaceutical ingredients. Meticulous monitoring of this reaction is paramount to optimize yields, minimize impurity formation, and ensure the quality and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of this compound reaction mixtures. The methodologies and comparative data presented herein are designed to assist researchers in selecting the most suitable analytical strategy for their specific needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely adopted technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity for the separation and quantification of starting materials, intermediates, and the final product. A reversed-phase HPLC method is particularly well-suited for the analysis of this compound.
Proposed HPLC Method Protocol
This protocol is based on established methods for structurally similar compounds, including mthis compound and other ethyl esters.[1][2][3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 40% to 70% B15-20 min: 70% B (isocratic)20-25 min: 70% to 40% B25-30 min: 40% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase (Acetonitrile/Water, 50:50 v/v).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected range of the reaction samples.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of a reaction mixture.
Comparison of Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for monitoring the synthesis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, speed, and available instrumentation.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differential migration on a solid stationary phase with a liquid mobile phase. | Nuclear spin transitions in a magnetic field to provide structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[4][5] | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.[4][6] | Qualitative or semi-quantitative screening tool for reaction progress.[7] | Provides detailed structural information and can be used for in-situ, non-destructive monitoring. |
| Sample Throughput | High | Moderate to High | Very High | Low to Moderate |
| Data Output | Quantitative | Quantitative and Qualitative (Structural) | Qualitative/Semi-quantitative | Quantitative and Structural |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range)[8] | Low to Moderate | Moderate |
| Resolution | High | Very High | Low | Moderate |
| Instrumentation Cost | Moderate to High | High | Low | Very High |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per plate | 5-20 minutes per sample |
Alternative Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and definitive identification of components.
-
Sample Preparation: Similar to HPLC, aliquots are quenched and diluted. The sample is then typically extracted with a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z.
-
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress.[4][7]
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a good starting point, with the polarity adjusted to achieve optimal separation.
-
Procedure:
-
Spot the TLC plate with the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm).
-
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Sample Preparation: For at-line monitoring, an aliquot of the reaction mixture is quenched and dissolved in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: Acquire ¹H NMR spectra of the reaction mixture at various time points.
-
Analysis: Monitor the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals for the product. For instance, changes in the aromatic proton signals and the appearance of the ethyl ester protons can be tracked.
Logical Relationship of Analytical Techniques
Caption: Logical relationship of analytical techniques for reaction monitoring.
Conclusion
For the routine quantitative analysis of this compound reaction mixtures, the proposed reversed-phase HPLC method offers a robust and reliable solution with high throughput. It provides the necessary sensitivity and resolution to accurately monitor the consumption of reactants and the formation of the product.
GC-MS serves as an excellent alternative, particularly when higher sensitivity and definitive identification of byproducts are required. TLC is an invaluable tool for rapid, qualitative screening of reaction progress, while NMR spectroscopy is unparalleled for detailed structural elucidation of the final product and key intermediates.
The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available resources, and the desired level of quantitative and qualitative information. For comprehensive reaction monitoring, a combination of these techniques is often the most effective approach.
References
- 1. Separation of Mthis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Comparative Analysis of Synthetic Routes for Ethyl 4-(chloromethyl)benzoate: A Guide to Byproduct Profiles
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a detailed comparative analysis of the common synthetic routes to Ethyl 4-(chloromethyl)benzoate, with a focus on the structural characterization of byproducts. Understanding the impurity profiles of different synthetic methods is crucial for process optimization, quality control, and ensuring the safety and efficacy of final pharmaceutical products.
Two primary synthetic pathways are commonly employed for the synthesis of this compound: the chloromethylation of ethyl benzoate and the radical chlorination of ethyl 4-methylbenzoate. This guide delves into the specifics of each route, presenting a comparative analysis of their respective byproduct profiles based on available experimental data.
Performance Comparison of Synthesis Routes
The choice of synthetic route for this compound significantly impacts the impurity profile of the final product. The following table summarizes the key byproducts associated with each method. It is important to note that the relative abundance of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and the choice of catalyst or initiator.
| Synthetic Route | Starting Material | Key Byproducts | Toxicological Concerns |
| Chloromethylation | Ethyl benzoate | Bis(chloromethyl) ether, Di(4-carbethoxybenzyl)methane | Bis(chloromethyl) ether is a potent carcinogen. |
| Radical Chlorination | Ethyl 4-methylbenzoate | Ethyl 4-(dichloromethyl)benzoate, Ethyl 3-chloro-4-methylbenzoate | Dichlorinated and ring-chlorinated byproducts can be difficult to separate and may have their own toxicological profiles. |
In-Depth Look at Byproduct Formation
Chloromethylation of Ethyl Benzoate
The Blanc chloromethylation reaction, a common method for introducing a chloromethyl group onto an aromatic ring, is known to generate several byproducts.
-
Bis(chloromethyl) ether: This is a highly carcinogenic byproduct formed from the reaction of formaldehyde and hydrogen chloride.[1] Its formation is a significant drawback for industrial applications.
-
Di(4-carbethoxybenzyl)methane: This diarylmethane derivative arises from the Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride derivative.
Radical Chlorination of Ethyl 4-methylbenzoate
An alternative approach involves the free radical chlorination of the methyl group of ethyl 4-methylbenzoate. This method avoids the formation of the highly toxic bis(chloromethyl) ether. However, it can lead to other impurities.
-
Ethyl 4-(dichloromethyl)benzoate: Over-chlorination of the methyl group can lead to the formation of this dichlorinated byproduct.
-
Ethyl 3-chloro-4-methylbenzoate: Ring chlorination can occur as a side reaction, particularly if the reaction conditions are not carefully controlled. A study on the chlorination of methyl-4-methylbenzoate using a Lewis acid catalyst indicated the formation of ring-chlorinated byproducts, including methyl-3-chloro-4-methylbenzoate and various dichlorinated isomers.[1]
Experimental Protocols for Characterization
Accurate identification and quantification of byproducts are essential for quality control. The following are generalized experimental protocols for the characterization of the reaction mixture from the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.
Sample Preparation:
-
Quench the reaction mixture with a suitable reagent (e.g., a cold sodium bicarbonate solution).
-
Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the solution and, if necessary, concentrate it under reduced pressure.
-
Dilute an aliquot of the crude product mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.
Identification of byproducts is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in a sample. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation of byproducts.
Sample Preparation:
-
Isolate the crude product mixture as described for GC-MS analysis.
-
Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Characteristic signals for the desired product and potential byproducts can be identified and integrated. For example, the benzylic protons of this compound will have a characteristic chemical shift. Dichlorinated byproducts will show a different chemical shift and multiplicity for the corresponding proton. Ring-chlorinated byproducts will exhibit changes in the aromatic region of the spectrum.
-
Quantitative NMR (qNMR) can be used to determine the relative amounts of the product and its byproducts by comparing the integrals of their characteristic signals to that of the internal standard.[2]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways and major byproducts for this compound.
Caption: General experimental workflow for byproduct characterization.
By carefully selecting the synthetic route and implementing robust analytical characterization, researchers can ensure the quality and purity of this compound for its intended applications in drug development and other scientific endeavors.
References
Long-term stability assessment of Ethyl 4-(chloromethyl)benzoate under storage
For researchers, scientists, and professionals in drug development, the stability of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive assessment of the long-term stability of Ethyl 4-(chloromethyl)benzoate, a widely used building block in organic synthesis. Its performance is objectively compared with alternative reagents, supported by available experimental data and detailed methodologies.
Comparative Stability Assessment
The rate of solvolysis (reaction with the solvent, in this case, water) of substituted benzyl chlorides is a well-established measure of their relative stability. Faster solvolysis rates indicate lower stability. The following table summarizes the first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[1]
| Compound | Substituent | Solvolysis Rate Constant (k_solv) [s⁻¹] | Relative Stability |
| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 | Lower |
| This compound | 4-COOEt | (Estimated to be slower than 3,4-dinitrobenzyl chloride) | Higher |
| 3,4-Dinitrobenzyl chloride | 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ | Higher |
| Benzyl chloride | H | (Reference) | Moderate |
Note: A direct solvolysis rate for this compound was not found in the cited study. However, the presence of the electron-withdrawing ethyl ester group at the para position is known to significantly decrease the rate of SN1 solvolysis by destabilizing the benzylic carbocation intermediate. Therefore, its stability is expected to be significantly higher than that of unsubstituted benzyl chloride and even higher than that of 3,4-dinitrobenzyl chloride.
Inference: The electron-withdrawing nature of the ethyl ester group in this compound significantly stabilizes the molecule against nucleophilic attack on the benzylic carbon. This suggests a superior long-term stability under typical storage conditions compared to benzyl chloride and benzyl chlorides with electron-donating substituents. One supplier suggests a shelf life of 1095 days, although the specific storage conditions for this claim are not provided.[2]
Comparison with Alternative Reagents
Several alternatives to this compound are available, each with its own stability profile.
-
Ethyl 4-(bromomethyl)benzoate: The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond. Consequently, Ethyl 4-(bromomethyl)benzoate is expected to be less stable and more reactive than its chloro-analogue. Safety data sheets indicate that it is stable under normal conditions, but this is a general statement.
-
tert-Butyl 4-(chloromethyl)benzoate: The bulky tert-butyl ester group may offer some steric hindrance around the reactive benzylic chloride, potentially slowing down degradation. However, the tert-butyl ester itself can be susceptible to acid-catalyzed hydrolysis.
-
Mthis compound: The methyl ester is electronically similar to the ethyl ester and is expected to confer a comparable level of stability to the benzylic chloride.
Without direct comparative stability data, the choice between these reagents often depends on the specific requirements of the chemical reaction rather than on long-term stability alone.
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound and its alternatives, a stability-indicating assay should be employed. This typically involves a validated High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.
Long-Term Stability Testing Protocol
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines.
-
Objective: To establish the re-test period or shelf life of the compound under recommended storage conditions.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Method: A validated stability-indicating HPLC-UV method.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: UV at a suitable wavelength (e.g., 240 nm)
-
Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
-
Parameters to be Monitored:
-
Appearance
-
Purity (by HPLC)
-
Identification (e.g., by retention time and UV spectrum)
-
Content of specified and unspecified degradation products.
-
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Mandatory Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways of this compound.
References
Comparing the alkylating strength of Ethyl 4-(chloromethyl)benzoate with other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alkylating strength of Ethyl 4-(chloromethyl)benzoate against other representative alkylating agents. Due to a lack of direct, quantitative kinetic and cytotoxic data for this compound in publicly available literature, this comparison is based on established principles of organic chemistry, reaction data from closely related analogs, and cytotoxicity data for well-characterized therapeutic agents.
Executive Summary
This compound is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. Its alkylating strength is influenced by several key factors: the nature of the leaving group (chloride), the stability of the benzylic carbocation or transition state, and the electronic effect of the para-substituted ethyl ester group.
Based on fundamental chemical principles, the alkylating reactivity of this compound is expected to be:
-
Lower than its bromo-analog, Ethyl 4-(bromomethyl)benzoate , due to chloride being a poorer leaving group than bromide.
-
Slightly lower than or comparable to benzyl chloride in SN2 reactions. The electron-withdrawing nature of the para-ester group can modestly stabilize the transition state but would destabilize the carbocation intermediate required for an SN1 pathway.
-
Significantly lower in biological potency than bifunctional nitrogen mustards like Melphalan or Chlorambucil, which achieve high cytotoxicity through their ability to form DNA interstrand cross-links.
Theoretical Comparison of Reactivity
The alkylating strength of an organic halide is primarily its reactivity towards nucleophiles, which can proceed through SN1 (unimolecular) or SN2 (bimolecular) mechanisms. For primary benzylic halides like this compound, the SN2 pathway is generally favored under neutral or basic conditions with good nucleophiles.
Key factors determining reactivity include:
-
Leaving Group Ability : The rate of both SN1 and SN2 reactions is highly dependent on the ability of the leaving group to depart. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, a benzyl chloride is inherently less reactive than a benzyl bromide.[1][2]
-
Carbocation/Transition State Stability : Benzyl halides are more reactive than simple alkyl halides because the adjacent benzene ring stabilizes both the carbocation intermediate in an SN1 reaction and the transition state in an SN2 reaction through resonance.[3][4]
-
Electronic Effects of Substituents : The para-ethyl ester group (-COOEt) on this compound is an electron-withdrawing group. This effect destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring the SN1 pathway. In an SN2 reaction, this electron-withdrawing effect can have a mildly activating influence.[3]
-
Steric Hindrance : As a primary halide, the reactive center of this compound is not significantly sterically hindered, allowing for backside attack by a nucleophile, which is characteristic of the SN2 mechanism.[5]
Based on these principles, a qualitative ranking of chemical alkylating reactivity is proposed:
Ethyl 4-(bromomethyl)benzoate > Benzyl Bromide > Benzyl Chloride ≈ this compound > Chlorambucil/Melphalan (in a purely chemical, non-biological context)
Data Presentation
Table 1: Representative Chemical Alkylation Yields
While specific kinetic data for this compound is unavailable, the following table presents typical reaction yields for the alkylation of common nucleophiles with benzyl chloride and benzyl bromide, which serve as benchmarks for reactivity.
| Alkylating Agent | Nucleophile | Solvent | Base | Conditions | Yield (%) | Reference(s) |
| Benzyl Chloride | Aniline | None (Aniline as solvent) | NaHCO₃ | 100°C, 3 hrs | 85-87 | [6] |
| Benzyl Chloride | Benzene | None (Benzene as solvent) | AlCl₃ (Lewis Acid) | 358 K, 30 min | ~100 (conversion) | [7] |
| Benzyl Bromide | Aniline | Toluene | K₂CO₃ + KI | 140-150°C, >48 hrs | Good (Qualitative) | [2] |
Note: The use of potassium iodide (KI) with benzyl bromide in the alkylation of aniline is to generate the more reactive benzyl iodide in situ, highlighting the importance of the leaving group.[2]
Table 2: Comparative Cytotoxicity of Therapeutic Alkylating Agents
To place the potential biological alkylating strength in context, this table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the established anticancer drugs Melphalan and Chlorambucil against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Alkylating Agent | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Melphalan | RPMI-8226 | Multiple Myeloma | 8.9 | [1] |
| THP-1 | Acute Monocytic Leukemia | 6.26 | [1] | |
| HL-60 | Acute Promyelocytic Leukemia | 3.78 | [1] | |
| Patient PBMCs | Multiple Myeloma | 21.4 (mean) | [8] | |
| Chlorambucil | HT29 | Colorectal Cancer | >100 | [9] |
Note: The high cytotoxicity of agents like Melphalan is not solely due to chemical reactivity but is amplified by their bifunctional nature, allowing them to cross-link DNA, a highly lethal form of cell damage.
Mandatory Visualization
Caption: General SN2 reaction mechanism for alkylating agents.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Experimental Protocols
Protocol 1: Comparative Nucleophilic Substitution Reaction (N-Alkylation of Aniline)
This protocol provides a method to compare the chemical reactivity of different benzyl halides by measuring the yield of the N-benzylaniline product under standardized conditions.
Objective: To compare the alkylating strength of this compound, Benzyl Chloride, and Benzyl Bromide by reacting them with aniline and quantifying the product yield.
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Benzyl chloride (freshly distilled)
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for product identification and quantification
Methodology:
-
Reaction Setup: In three separate 250 mL round-bottom flasks, add aniline (10.0 g, ~108 mmol) and sodium bicarbonate (2.5 g, ~30 mmol).
-
Addition of Alkylating Agent: To each flask, add one of the following alkylating agents (21.5 mmol):
-
Flask A: this compound (4.27 g)
-
Flask B: Benzyl chloride (2.72 g)
-
Flask C: Benzyl bromide (3.68 g)
-
-
Reaction: Attach a reflux condenser to each flask and heat the mixtures at 100°C with vigorous stirring for a set time (e.g., 4 hours).
-
Monitoring: Monitor the progress of each reaction periodically by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction period, cool the flasks to room temperature. Add 100 mL of water and 100 mL of ethyl acetate to each flask. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Identify the product fractions by TLC. Combine the pure fractions, remove the solvent, and determine the mass of the purified N-benzylaniline derivative. Calculate the percentage yield for each reaction. The relative yields will provide a quantitative comparison of the reactivity of the three alkylating agents under these conditions.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a standard colorimetric assay to determine the potency of an alkylating agent in inhibiting cell growth (cytotoxicity), quantified by the IC₅₀ value.
Objective: To determine and compare the IC₅₀ values of this compound and a reference compound (e.g., Melphalan) against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Alkylating agents (this compound, Melphalan) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Harvest the cells using trypsin and resuspend in fresh medium. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM down to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic Potential of Chlorambucil-Platinum(IV) Prodrugs against Cisplatin-Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Purity Verification of Commercial Ethyl 4-(chloromethyl)benzoate Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. Ethyl 4-(chloromethyl)benzoate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. This guide provides a comprehensive framework for the purity verification of commercially available this compound standards, offering detailed experimental protocols and a template for data comparison.
While commercial suppliers typically provide a certificate of analysis with a stated purity, independent verification is often a critical component of robust quality control and can be essential for troubleshooting unexpected experimental outcomes. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a thorough purity assessment.
Comparative Purity Analysis: A Template for Data Presentation
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Stated Purity (GC) | >98.0% | >95.0% | >99.0% | As per supplier |
| Purity by HPLC-UV (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | ≥ 98.0% |
| Purity by GC-MS (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | ≥ 98.0% |
| Identity Confirmation (NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Major Impurity 1 (%) | [Identity & %] | [Identity & %] | [Identity & %] | < 0.5% |
| Major Impurity 2 (%) | [Identity & %] | [Identity & %] | [Identity & %] | < 0.5% |
| Total Impurities (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | ≤ 2.0% |
| Residual Solvents (GC-MS) | [Identity & ppm] | [Identity & ppm] | [Identity & ppm] | As per ICH Q3C |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing appropriate analytical methods. The common synthesis routes for this compound can introduce specific impurities. One prevalent method is the chlorination of ethyl p-toluate. Another involves the esterification of 4-(chloromethyl)benzoic acid.
Potential impurities may include:
-
Starting materials: Unreacted ethyl p-toluate or 4-(chloromethyl)benzoic acid.
-
Over-chlorinated byproducts: Ethyl 4-(dichloromethyl)benzoate or ethyl 4-(trichloromethyl)benzoate.
-
Isomeric impurities: Ethyl 2-(chloromethyl)benzoate or ethyl 3-(chloromethyl)benzoate, depending on the synthesis strategy.
-
Hydrolysis products: 4-(chloromethyl)benzoic acid.
-
Solvents used in synthesis and purification.
Experimental Protocols for Purity Verification
The following are detailed methodologies for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust method for quantifying the purity of non-volatile and thermally labile compounds like aromatic esters. A reversed-phase method is recommended.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (of highest available purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.
-
Sample Solution Preparation: Prepare sample solutions of the commercial standards in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the blank (mobile phase), followed by the standard solution in replicate, and then the sample solutions.
-
Calculation of Purity: The purity is calculated based on the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and byproducts from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound samples
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400).
-
-
Analysis and Data Interpretation:
-
The purity can be estimated by area normalization of the total ion chromatogram (TIC).
-
Putative identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Confirmation of impurity identity would require comparison with authentic standards.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the main component and can also be used to identify and quantify major impurities if their signals do not overlap with the main compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
This compound samples.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Confirm the chemical shifts and coupling patterns of the protons and carbons are consistent with the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities. The integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their concentration.
-
Conclusion
The purity of chemical standards is a cornerstone of reliable scientific research. This guide provides a framework for researchers to independently verify the purity of commercially available this compound standards. By employing a combination of HPLC-UV for accurate quantification, GC-MS for impurity profiling, and NMR for structural confirmation, researchers can ensure the quality of their starting materials, leading to more robust and reproducible scientific outcomes. It is recommended to perform these analyses on new batches of standards to maintain a high level of quality control in the laboratory.
Safety Operating Guide
Proper Disposal of Ethyl 4-(Chloromethyl)benzoate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper and safe disposal of Ethyl 4-(chloromethyl)benzoate (CAS No: 1201-90-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling, including preparation for disposal, should occur inside a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3]
-
Skin and Body Protection: A standard laboratory coat is required to protect from spills. Wear appropriate protective clothing to prevent skin exposure.[2][3][4]
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[2]
Core Disposal Plan: Licensed Waste Management
The primary and mandatory method for disposing of this compound is through a licensed hazardous waste disposal company.[1][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[2][4][6] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[2][3][7]
Step-by-Step On-Site Waste Handling Protocol
-
Segregation of Waste: Do not mix this compound with other waste streams, particularly incompatible chemicals.[3][7] Incompatible materials include strong oxidizing agents and strong bases.[5][6]
-
Containerization: Collect waste in a sturdy, chemically compatible container that can be securely sealed.[3][7] Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][7]
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from heat, sparks, or open flames.[1][3][8]
-
Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) office or the licensed waste disposal contractor to schedule a pickup.[3]
-
Disposal of Contaminated Materials: Any materials heavily contaminated with this compound, such as paper towels or gloves, must be collected in a sealed, labeled bag or container and disposed of as hazardous waste.[3][7] Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste, before being discarded.[7]
Data Summary for Disposal
For quick reference, the following table summarizes key data relevant to the handling and disposal of this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1][9] |
| CAS Number | 1201-90-7 | [1][9] |
| Primary Hazard Class | Skin Corrosion (Sub-category 1C), Serious Eye Damage (Category 1) | [1][5] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. | [4] |
| Likely RCRA Waste Code | D002 (Corrosivity) due to its classification as a corrosive substance. | [1][10] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [5][6] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | [1][2][3] |
Potential Treatment Methodology (For Informational Purposes)
Note: The following protocol is for informational purposes only to illustrate a potential chemical degradation method that a licensed treatment facility might employ. This procedure should not be attempted in a laboratory setting for disposal.
The chemical structure of this compound is similar to other benzoate esters, which can be broken down via alkaline hydrolysis.[11][12]
-
Hydrolysis: The ester is heated under reflux with a base, such as sodium hydroxide solution. This breaks the ester bond, yielding sodium 4-(hydroxymethyl)benzoate and ethanol. The chloromethyl group may also be susceptible to hydrolysis.
-
Neutralization/Acidification: After cooling, the solution is carefully acidified with an acid like hydrochloric acid. This protonates the benzoate salt, causing the less soluble 4-(hydroxymethyl)benzoic acid to precipitate out of the solution.[12]
-
Separation and Further Treatment: The resulting solid precipitate and the aqueous solution containing ethanol would be separated and managed as distinct waste streams, likely undergoing further treatment such as incineration or biological degradation at the professional facility.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. actenviro.com [actenviro.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. sserc.org.uk [sserc.org.uk]
Essential Safety and Logistical Information for Handling Ethyl 4-(Chloromethyl)benzoate
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Ethyl 4-(Chloromethyl)benzoate. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Item | Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. | To protect against splashes and aerosols. |
| Hands | Impermeable, chemical-resistant gloves | Nitrile or neoprene gloves are recommended. | To prevent skin contact, as the substance causes severe skin burns.[1][2][3] |
| Body | Impermeable protective clothing | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[1][4] |
| Respiratory | Fume hood or respirator | All work should be conducted in a certified chemical fume hood.[1] A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded.[4][5] | To minimize inhalation exposure. |
| Feet | Closed-toe shoes | Made of leather or other chemical-resistant material. | To protect against spills. |
Emergency First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1] Drench the affected skin with running water for at least 10-15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eye with running water for at least 15 minutes, keeping eyelids open.[1][5] Remove contact lenses if present and easy to do so.[5] Seek immediate specialist medical examination.[1] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1][2][3] Give one cup of water to drink every 10 minutes.[1] If the person is unconscious, check for breathing and apply artificial respiration if necessary.[1] Seek immediate medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3][5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid direct contact with the substance.[1]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation or spread of mists in the air.[1]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5]
-
Store in a cool, well-ventilated area in the original, tightly closed container.[1]
Spill Management:
-
Mark the contaminated area and prevent unauthorized access.[1]
-
Do not take action without suitable protective clothing.[1]
-
Turn leaking containers leak-side up to prevent further spillage.[1]
-
Contain the spillage using bunding or absorb it with dry earth or sand.[1]
-
Cleanup should only be performed by qualified personnel familiar with the substance.[1]
-
Transfer the absorbed material to a closable, labeled salvage container for disposal.[1]
-
Do not discharge into drains or rivers.[1]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3][5]
-
This material is considered hazardous waste.[6]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
